molecular formula C8H6BrN3S B076136 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine CAS No. 13178-12-6

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Número de catálogo: B076136
Número CAS: 13178-12-6
Peso molecular: 256.12 g/mol
Clave InChI: KNFZBJVESBZZMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is a versatile and high-value aromatic heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3,4-thiadiazole core, a privileged scaffold known for its diverse biological activities, which is functionalized with an amine group at the 2-position and a 4-bromophenyl moiety at the 5-position. The bromine atom serves as a strategic handle for further structural elaboration via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, enabling the rapid synthesis of a library of novel derivatives for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFZBJVESBZZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339180
Record name 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13178-12-6
Record name 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and unique electronic properties associated with the 1,3,4-thiadiazole scaffold.

Compound Profile

IUPAC Name: this compound[1] Chemical Formula: C₈H₆BrN₃S[1][2] Molecular Weight: 256.12 g/mol [1][3] CAS Number: 13178-12-6[1][3]

Synthesis Methodology

The primary and most widely employed method for the synthesis of this compound is the acid-catalyzed cyclodehydration of an appropriate acylthiosemicarbazide intermediate. This intermediate is formed from the reaction of 4-bromobenzoic acid and thiosemicarbazide.

Experimental Protocol

A general and effective protocol for the synthesis involves the following steps:

Step 1: Formation of 1-(4-bromobenzoyl)thiosemicarbazide

  • In a round-bottom flask, dissolve 4-bromobenzoic acid and thiosemicarbazide in a suitable solvent such as methanol.[4]

  • The reaction mixture is then heated under reflux for a period of 8-10 hours.[4]

  • After reflux, the mixture is cooled, and ice-water is added to precipitate the intermediate product, 4-substituted benzoyl thiosemicarbazide.[4]

  • The resulting solid is filtered, washed, and dried. Recrystallization from a solvent like rectified spirit can be performed for purification.[4]

Step 2: Cyclodehydration to this compound

  • The dried 1-(4-bromobenzoyl)thiosemicarbazide is carefully added in portions to a dehydrating agent, such as concentrated sulfuric acid, with constant stirring.[4]

  • The reaction mixture is then heated, typically between 60-70°C, for approximately 5 hours.[4]

  • After heating, the mixture is allowed to cool to room temperature overnight.[4]

  • The cooled reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is filtered, washed thoroughly with water to remove any residual acid, and then dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

An alternative one-pot synthesis approach utilizes polyphosphate ester (PPE) as a cyclizing agent, reacting thiosemicarbazide and the carboxylic acid directly to form the 2-amino-1,3,4-thiadiazole derivative.[5]

Characterization Data

The structural elucidation and confirmation of this compound are achieved through various spectroscopic and physical methods.

Physical Properties
PropertyValueReference
Melting Point226 °C[6]
AppearanceWhite solid[6]
Spectroscopic Data

The following table summarizes the key characterization data. Note that detailed spectral data for the title compound is often reported in the context of broader studies on 1,3,4-thiadiazole derivatives. The data presented here is a composite from available literature.

TechniqueObserved Peaks/Signals
FT-IR (cm⁻¹) ~3400-3072 (N-H stretching of primary amine), ~3040-2946 (aromatic C-H stretching), ~1636-1590 (C=N stretching of the thiadiazole ring), ~854-812 (C-S-C stretching of the thiadiazole moiety).[7]
¹H-NMR (DMSO-d₆, δ ppm) Aromatic protons typically appear in the range of 7.6-8.04 ppm. The amine (NH₂) protons would also be present.
¹³C-NMR (DMSO-d₆, δ ppm) The C=N carbon of the thiadiazole ring is typically observed between 148-169 ppm. Aromatic carbons resonate in the 112-130 ppm range.[7]
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ is expected to be observed, confirming the molecular weight.

Workflow and Potential Applications

The synthesis and subsequent investigation of this compound and its derivatives are driven by their potential applications in various scientific fields.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_applications Potential Applications 4-Bromobenzoic_Acid 4-Bromobenzoic_Acid Intermediate 1-(4-bromobenzoyl)thiosemicarbazide 4-Bromobenzoic_Acid->Intermediate Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Reflux Final_Product 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Intermediate->Final_Product Cyclodehydration (Conc. H₂SO₄) FTIR FTIR Final_Product->FTIR NMR ¹H & ¹³C NMR Final_Product->NMR Mass_Spec Mass Spectrometry Final_Product->Mass_Spec MP Melting Point Final_Product->MP Pharma Pharmaceutical Development (Anti-inflammatory, Analgesic) Final_Product->Pharma Agro Agricultural Chemistry (Antimicrobial, Fungicide) Final_Product->Agro Material Material Science (Electronic Applications) Final_Product->Material

Synthesis, Characterization, and Potential Applications Workflow.

Derivatives of 1,3,4-thiadiazoles are known to exhibit a wide range of biological activities. While specific signaling pathway data for the title compound is not extensively detailed in the public domain, the general class of compounds has been investigated for various therapeutic properties.

Biological_Activities Thiadiazole_Core This compound and its Derivatives Anti_Inflammatory Anti-inflammatory Activity Thiadiazole_Core->Anti_Inflammatory Antimicrobial Antimicrobial Activity Thiadiazole_Core->Antimicrobial Anticancer Anticancer Activity Thiadiazole_Core->Anticancer Analgesic Analgesic Properties Thiadiazole_Core->Analgesic

Reported Biological Activities of Thiadiazole Derivatives.

Biological Significance

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry. The presence of the =N-C-S moiety is believed to be crucial for its biological activities.[7] Compounds containing this core structure have shown promise as:

  • Anti-inflammatory and Analgesic Agents: Research indicates that thiadiazole derivatives can exhibit significant analgesic and anti-inflammatory effects, making them candidates for therapeutic applications in pain and inflammation management.[2]

  • Antimicrobial Agents: The antimicrobial properties of these compounds suggest their potential use in agricultural chemistry as pesticides or fungicides.[2]

  • Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, opening avenues for their investigation in oncology.[2]

Interaction studies suggest that these compounds may exert their effects by binding to and modulating the activity of enzymes and receptors involved in inflammatory and microbial pathways.[2]

Conclusion

This compound is a synthetically accessible compound with a foundation for a wide range of potential applications, particularly in the pharmaceutical and agrochemical sectors. This guide provides the essential technical information for its synthesis and characterization, serving as a valuable resource for researchers and developers in the field. Further investigation into the specific mechanisms of action and structure-activity relationships of this and related compounds is a promising area for future research.

References

An In-depth Technical Guide on the Biological Activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives based on the 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine scaffold, a promising heterocyclic core in medicinal chemistry.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its unique electronic properties and its ability to act as a hydrogen bond acceptor and donor, facilitating interactions with various biological targets. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]

The specific scaffold, this compound, combines the thiadiazole ring with a bromophenyl group. The presence of the bromine atom, an electron-withdrawing substituent, at the para-position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity.[1] This guide synthesizes the current knowledge on these derivatives, focusing on their anticancer and antimicrobial properties, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound Derivatives

The core structure is typically synthesized through the cyclization of a substituted benzoyl thiosemicarbazide.[4] The general pathway involves reacting a 4-bromobenzoic acid derivative with thiosemicarbazide, followed by dehydration and cyclization, often using a strong acid like concentrated sulfuric acid or phosphorus oxychloride.[4][5] Further derivatization is commonly achieved at the 2-amino group to generate a library of compounds for biological screening.

Synthesis_Workflow start_node Starting Materials (4-Bromobenzoic Acid Ester + Thiosemicarbazide) inter_node 4-Bromobenzoyl Thiosemicarbazide (Intermediate) start_node->inter_node Reflux cycl_node Acid-Catalyzed Dehydrocyclization inter_node->cycl_node e.g., H₂SO₄ core_node Core Scaffold 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine cycl_node->core_node deriv_node Further Derivatization (e.g., at 2-amino group) core_node->deriv_node final_node Derivative Library deriv_node->final_node

Caption: General synthesis workflow for this compound derivatives.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole scaffold have shown significant potential as anticancer agents.[6] While direct data on 5-(4-bromophenyl) derivatives is limited, closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs have demonstrated potent cytotoxicity against various cancer cell lines, often outperforming standard chemotherapeutic drugs like 5-fluorouracil.[1][7]

Data Presentation

The following table summarizes the cytotoxic activity of representative 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, which serve as structural analogs to the bromo-derivatives discussed herein.

Compound ID Derivative Structure (Modification at 2-amino position) Cell Line IC₅₀ (µg/mL) Reference Drug (5-FU) IC₅₀ (µg/mL) Source
4e N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamideMCF-7 (Breast)2.346.80[7][8]
4e N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamideHepG2 (Liver)3.138.40[7]
4i N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamideMCF-7 (Breast)2.326.80[7]
4i N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamideHepG2 (Liver)3.218.40[7]
14a-c (Generic piperazine acetamide derivatives)MCF-7 & HepG22.32 - 8.35 µMNot specified[6]
Mechanism of Action

Studies on active analogs suggest that their cytotoxic effect is mediated through the induction of apoptosis.[7] Treatment of cancer cells with these compounds has been shown to cause cell cycle arrest at the S and G2/M phases. Furthermore, a significant increase in the pro-apoptotic Bax/Bcl-2 ratio and elevated levels of caspase 9 have been observed, indicating activation of the intrinsic apoptotic pathway.[7]

Apoptosis_Pathway compd Thiadiazole Derivative (e.g., 4e, 4i) cell Cancer Cell (MCF-7, HepG2) compd->cell Treatment arrest Cell Cycle Arrest (S and G2/M Phase) cell->arrest bax Increased Bax/Bcl-2 Ratio cell->bax apoptosis Apoptotic Cell Death arrest->apoptosis casp Caspase 9 Activation bax->casp casp->apoptosis

Caption: Proposed apoptotic pathway induced by active 1,3,4-thiadiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of approximately 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The this compound scaffold and its derivatives have demonstrated notable antimicrobial properties.[1] The presence of the bromo substituent at the para position is reported to confer remarkable activity against both Gram-positive and Gram-negative bacteria.[1]

Data Presentation

The following table summarizes the minimum inhibitory concentration (MIC) values for the core compound and related derivatives against various microbial strains.

Compound/Derivative Microorganism Activity Type Result (µg/mL) Source
This compound derivativesStaphylococcus aureusMIC8 - 32[1]
This compound derivativesEscherichia coliMIC8 - 32[1]
Derivative 23p (contains 4-bromophenyl substituent)Staphylococcus epidermidisMIC31.25[9]
Derivative 23p (contains 4-bromophenyl substituent)Micrococcus luteusMIC15.63[9]
Derivative 24b (R = Br)Staphylococcus aureusMIC128[9]
Chlorinated derivative 8bStaphylococcus aureusMIC20 - 28[10][11]
Chlorinated derivative 8bBacillus subtilisMIC20 - 28[10][11]
Experimental Protocols

This method is used for preliminary screening of antibacterial and antifungal activity.[4][10]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and poured into sterile Petri plates.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile filter paper discs (e.g., 6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A standard antibiotic disc (e.g., Ciprofloxacin) is used as a positive control.[4]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is typically determined using a broth microdilution method.

  • Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • Observation: The wells are visually inspected for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound in which no growth is observed.

Antimicrobial_Screening start Synthesized Thiadiazole Derivative Solution dd_assay Disc Diffusion Assay (Primary Screen) start->dd_assay mic_assay Broth Microdilution Assay (Quantitative) start->mic_assay result_dd Measure Zone of Inhibition (mm) dd_assay->result_dd result_mic Determine MIC Value (µg/mL) mic_assay->result_mic conclusion Assess Antimicrobial Potency result_dd->conclusion result_mic->conclusion

Caption: Standard workflow for in vitro antimicrobial activity screening.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable core for the development of novel therapeutic agents. The available data, particularly from closely related analogs, strongly suggest that its derivatives possess significant anticancer and antimicrobial activities. The bromine substituent appears to be a key contributor to these biological effects, highlighting the importance of halogenation in drug design.

Future research should focus on synthesizing a broader library of derivatives based on this specific bromo-scaffold to establish a clear structure-activity relationship (SAR). Investigating their effects on a wider range of cancer cell lines and microbial pathogens, including drug-resistant strains, is crucial. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets (e.g., enzymes, receptors), will be essential for optimizing the potency and selectivity of these promising compounds for potential clinical development.

References

Spectroscopic and Biological Insights into 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the 1,3,4-thiadiazole scaffold.

Core Spectroscopic Data

The structural identity of this compound has been established through various spectroscopic techniques. The key quantitative data from Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are summarized below.

Table 1: FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3372N-H stretching
3064C-H stretching (aromatic)
1632C=N stretching (ring)
1562-1448C=C stretching (aromatic)
862C-S-C stretching (thiadiazole)
686C-Br stretching
Table 2: NMR Spectral Data (DMSO-d₆)
¹³C NMR (δ, ppm) Assignment
175.2C-5 (Thiadiazole ring)
162.2C-2 (Thiadiazole ring)
131.8C-1' (Bromophenyl ring, C-Br)
130.3C-3', C-5' (Bromophenyl ring)
128.9C-2', C-6' (Bromophenyl ring)
122.7C-4' (Bromophenyl ring)
Table 3: Mass Spectrometry Data
Parameter Value
Molecular FormulaC₈H₆BrN₃S
Molecular Weight256.12 g/mol [1]
Monoisotopic Mass254.94658 Da

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are two commonly cited experimental protocols.

Protocol 1: Dehydrocyclization of 4-Bromobenzoyl Thiosemicarbazide[2]
  • Preparation of 4-Bromobenzoyl Thiosemicarbazide: 4-Bromobenzoic acid is reacted with thiosemicarbazide to form the corresponding acylthiosemicarbazide intermediate.

  • Cyclization: The 4-bromobenzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking.

  • Heating: The reaction mixture is heated to between 60-70°C for 5 hours.

  • Work-up: The mixture is allowed to cool to room temperature overnight and then poured over crushed ice.

  • Precipitation: The product is precipitated by the addition of an ammonium hydroxide solution.

  • Purification: The resulting precipitate is washed thoroughly with distilled water to remove any sulfate impurities and then dried. The final product is recrystallized from chloroform.

Protocol 2: Reaction of 4-Bromobenzoic Acid and Thiosemicarbazide
  • Reaction Setup: A mixture of 4-bromobenzoic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[2]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent and heated for several hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and poured into cold water to precipitate the crude product. The solid is then filtered, washed, and recrystallized from an appropriate solvent like ethanol to yield the pure this compound.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (4-Bromobenzoic Acid + Thiosemicarbazide) reaction Reaction & Cyclization (e.g., with H₂SO₄ or POCl₃) start->reaction workup Work-up (Icing, Precipitation) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product purification->product

Caption: A simplified workflow for the synthesis of this compound.

logical_relationship cluster_core Core Compound cluster_activities Potential Biological Activities cluster_applications Potential Therapeutic Applications A This compound B Anti-inflammatory A->B C Antimicrobial A->C D Anticancer A->D E Pain Management B->E F Infectious Disease Treatment C->F G Oncology D->G

Caption: Logical relationships of potential biological activities and therapeutic applications.

Potential Biological Activities and Future Directions

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities. For this compound and its analogs, the literature suggests potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The thiadiazole scaffold is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.[3]

Further research is warranted to elucidate the specific mechanisms of action and to evaluate the efficacy and safety of this compound in preclinical models. The development of novel derivatives could also lead to compounds with enhanced potency and selectivity for specific therapeutic targets.

References

Crystal Structure of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, a molecule of significant interest in medicinal chemistry. This document outlines the crystallographic parameters, molecular geometry, and intermolecular interactions, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the biological significance of this compound by illustrating its role in relevant signaling pathways.

Core Concepts: Molecular Structure and Crystallographic Data

While the specific crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 717882, direct access to this specific file is restricted.[1] However, a detailed analysis of the closely related isomer, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, provides significant insights into the structural characteristics of this class of compounds.[2][3]

The crystal structure of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine reveals a monoclinic crystal system with the space group P21/c.[2][3] The thiadiazole and bromophenyl rings are planar, with a dihedral angle of 48.35 (3)° between them.[2][3] The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into a cohesive three-dimensional network.[2][3]

Table 1: Crystallographic Data for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine [2][3]

ParameterValue
Chemical FormulaC8H6BrN3S
Formula Weight256.13
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.869 (3)
b (Å)8.0250 (16)
c (Å)7.9480 (16)
β (°)97.43 (3)
Volume (Å3)940.4 (3)
Z4
Density (calculated) (Mg/m3)1.810
Absorption Coefficient (mm-1)4.54
F(000)504
Temperature (K)298 (2)

Table 2: Hydrogen Bond Geometry (Å, °) for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine [2]

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N3—H3A···N1i0.862.273.092 (7)160
N3—H3B···N2ii0.862.062.896 (7)163
Symmetry codes: (i) -x+1, y+1/2, -z+3/2; (ii) x, -y+5/2, z+1/2

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the cyclization of an aryl-substituted thiosemicarbazide.[4]

Materials:

  • 4-Bromobenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl3) or concentrated sulfuric acid

  • Appropriate solvents (e.g., toluene, methanol)

  • Ice-water mixture

  • Recrystallization solvent (e.g., ethanol, acetone)

Procedure:

  • Formation of Acylthiosemicarbazide Intermediate: A mixture of 4-bromobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent.

  • Cyclization: The resulting intermediate is then treated with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid. The reaction mixture is heated under reflux for several hours.

  • Isolation: After cooling, the reaction mixture is poured into an ice-water mixture to precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or acetone to yield pure this compound.

G cluster_synthesis Synthesis Workflow Reactants 4-Bromobenzoic Acid + Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Reactants->Intermediate Reflux Cyclization Cyclization (e.g., POCl3 or H2SO4) Intermediate->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Precipitation Purification Recrystallization Crude_Product->Purification Final_Product 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Purification->Final_Product

Synthesis of this compound.
Single-Crystal X-ray Diffraction

The following protocol is representative for obtaining single-crystal X-ray diffraction data for compounds in this class, based on the study of the 2-bromo isomer.[2]

Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., acetone).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 298 K) using Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans are performed to collect a complete dataset.

  • Data Reduction: The collected diffraction data are processed to correct for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

G cluster_xrd X-ray Diffraction Workflow Crystal_Growth Crystal Growth (Slow Evaporation) Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Data_Reduction Data Reduction (Corrections) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Crystallographic Data (CIF) Structure_Refinement->Final_Structure

Workflow for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and to modulate pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5][6]

Inhibition of COX-2 by thiadiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Furthermore, the inhibition of TNF-α can disrupt the downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[6][7]

G cluster_pathway Anti-inflammatory Signaling Pathway Compound 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine COX2 COX-2 Compound->COX2 Inhibits TNFa TNF-α Compound->TNFa Inhibits TNFR TNF-α Receptor TNFa->TNFR Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation NFkB_Activation NF-κB Activation TNFR->NFkB_Activation Inflammatory_Genes Inflammatory Gene Expression NFkB_Activation->Inflammatory_Genes Inflammatory_Genes->Inflammation

Proposed anti-inflammatory mechanism of action.

References

physical and chemical properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, spectral characteristics, and known biological activities, including its potential as an anticancer, antimicrobial, and anti-inflammatory agent. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic and analytical methods are provided. Furthermore, relevant biological signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential mechanisms of action.

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a 4-bromophenyl group at the 5-position.

Identifiers and General Properties
PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 13178-12-6[1][2]
Molecular Formula C₈H₆BrN₃S[1][2]
Molecular Weight 256.12 g/mol [1][2]
Appearance White to off-white solid/crystals[3]
Melting Point 226 °C; 228-232 °C[3]
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopy Data
¹H NMR Spectral data for related compounds suggest the presence of signals for the amino group protons and aromatic protons of the bromophenyl ring.
¹³C NMR Expected signals include those for the carbon atoms of the bromophenyl ring and the 1,3,4-thiadiazole ring.
Infrared (IR) 3381 cm⁻¹ (N-H stretching), 3076 cm⁻¹ (aromatic C-H stretching), 1642 cm⁻¹ (C=N stretching of the ring), 1570-1454 cm⁻¹ (C=C aromatic stretching).
Mass Spectrometry Monoisotopic Mass: 254.94658 Da.
Crystallographic Data
Crystal System Monoclinic (for 2-bromo isomer)
Space Group P2₁/c (for 2-bromo isomer)
Unit Cell Dimensions a = 14.869 Å, b = 8.0250 Å, c = 7.9480 Å, β = 97.43° (for 2-bromo isomer)
Solubility

Specific quantitative solubility data is not widely published. However, based on its chemical structure and common laboratory practices for similar compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative.

General Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 4-Bromobenzoic_acid 4-Bromobenzoic acid or derivative Acyl_thiosemicarbazide N-(4-Bromobenzoyl)thiosemicarbazide 4-Bromobenzoic_acid->Acyl_thiosemicarbazide Reaction with thiosemicarbazide precursor Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acyl_thiosemicarbazide Product 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Acyl_thiosemicarbazide->Product Dehydrative cyclization Dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, POCl₃) Dehydrating_agent->Product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from 4-Bromobenzoyl Thiosemicarbazide

This protocol is based on a general method for the synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles.[6]

Materials:

  • 4-Bromobenzoyl thiosemicarbazide

  • Concentrated sulfuric acid

  • Crushed ice

  • Ammonium hydroxide solution

  • Distilled water

  • Chloroform for recrystallization

Procedure:

  • In a clean, dry flask, slowly add 4-bromobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking and cooling in an ice bath to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 60-70°C for 5 hours.

  • Allow the mixture to cool to room temperature and let it stand overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution by the dropwise addition of ammonium hydroxide solution until a precipitate is formed.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any residual acid.

  • Dry the crude product and recrystallize it from chloroform to obtain pure this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for drug development.

Anticancer Activity

This compound has shown moderate to good anticancer activity.

Cell Line Assay Activity Reference
MCF-7 (Breast Cancer)SRB assayGI₅₀ = 38.2 µg/mL[7]

The anticancer mechanism of 1,3,4-thiadiazole derivatives is often linked to the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Thiadiazole 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Bax Bax activation Thiadiazole->Bax Bcl2 Bcl-2 inhibition Thiadiazole->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Antimicrobial Activity

Derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown significant antibacterial and antifungal properties.[7] The antimicrobial activity of the bromo-substituted compound is notable.[7]

Organism Activity (MIC)
Staphylococcus aureusSignificant activity reported for the series
Bacillus subtilisSignificant activity reported for the series
Escherichia coliModerate activity reported for the series
Pseudomonas aeruginosaModerate activity reported for the series
Aspergillus nigerModerate activity reported for the series
Candida albicansModerate activity reported for the series
Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-thiadiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively. Furthermore, some derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Inflammation cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators Stimulus Pro-inflammatory stimuli NFkB NF-κB Pathway Stimulus->NFkB COX_LOX COX/LOX Pathways Stimulus->COX_LOX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PGs_LTs Prostaglandins & Leukotrienes COX_LOX->PGs_LTs Inflammation Inflammation Cytokines->Inflammation PGs_LTs->Inflammation Thiadiazole 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Thiadiazole->NFkB Inhibition Thiadiazole->COX_LOX Inhibition

Caption: Potential anti-inflammatory mechanisms of action.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of promising biological activities. Its synthesis is straightforward, and its potential as an anticancer, antimicrobial, and anti-inflammatory agent makes it a valuable scaffold for further investigation and development in medicinal chemistry. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic profile, and therapeutic potential.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, this document synthesizes the substantial body of evidence from studies on its close structural analogs and derivatives. The primary biological activities associated with this class of compounds, including anticancer and anti-inflammatory effects, are explored in depth. This guide elucidates the potential molecular targets and signaling pathways, presents available quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a deeper understanding for research and development professionals.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents. The subject of this guide, this compound, and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further investigation. The presence of the bromophenyl group and the 2-amino-1,3,4-thiadiazole core are key structural features that likely contribute to their biological effects. This guide will focus on the two most prominently reported activities: anticancer and anti-inflammatory actions.

Anticancer Mechanism of Action

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have been extensively studied for their cytotoxic effects against various cancer cell lines. The proposed mechanisms are multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Inhibition of Key Kinases

Several studies on 2-amino-1,3,4-thiadiazole derivatives suggest that they can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase overexpressed in many solid tumors, playing a vital role in cell adhesion, migration, and proliferation.[2][3] Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have been identified as inhibitors of FAK, likely by competing with ATP for the binding site in the kinase domain.[2] Inhibition of FAK leads to the downstream suppression of pro-survival pathways such as PI3K/Akt.[3]

  • Abl Tyrosine Kinase: The Bcr-Abl fusion protein is a hallmark of chronic myelogenous leukemia (CML). Certain 1,3,4-thiadiazole derivatives have shown inhibitory activity against the Abl protein kinase.[1][4]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers. Some 1,3,4-thiadiazole derivatives have been found to inhibit EGFR, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.[5]

Induction of Apoptosis

A primary mechanism of anticancer activity for this class of compounds is the induction of programmed cell death, or apoptosis.[6][7] This is achieved through the modulation of key apoptotic regulators:

  • Caspase Activation: Studies have shown that treatment with 1,3,4-thiadiazole derivatives leads to the activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[4]

  • Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical step in apoptosis. An increase in the Bax/Bcl-2 ratio is a common finding after treatment with these compounds, leading to mitochondrial dysfunction and the release of cytochrome c.[5][7]

Cell Cycle Arrest

Interference with the normal progression of the cell cycle is another key anticancer mechanism of 1,3,4-thiadiazole derivatives.[8][9] Depending on the specific derivative and the cancer cell line, cell cycle arrest has been observed at different phases:

  • G1/S Phase Arrest: Some derivatives cause an accumulation of cells in the G1 phase, preventing their entry into the S phase of DNA synthesis.[8]

  • G2/M Phase Arrest: Other derivatives have been shown to induce arrest at the G2/M checkpoint, preventing cells from entering mitosis.[5][10][11] This is often associated with the inhibition of cyclin-dependent kinases (CDKs), such as CDK1.[11]

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme for DNA replication and chromosome segregation. Some 5-aryl-substituted 1,3,4-thiadiazole-2-amine derivatives have been identified as potential inhibitors of topoisomerase II, leading to DNA damage and cell death.[2]

Anti-inflammatory Mechanism of Action

The 1,3,4-thiadiazole nucleus is also associated with significant anti-inflammatory properties. The primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes.

  • COX-1 and COX-2 Inhibition: Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Molecular docking studies and in vivo experiments with derivatives of 2,6-diaryl-imidazo[2,1-b][8][9][10]thiadiazoles suggest that these compounds can bind to and inhibit both COX-1 and COX-2, with a potential for selective COX-2 inhibition in some cases.[12] This dual or selective inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain.[12]

Quantitative Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine against various human cancer cell lines. It is important to note that these data are for derivatives and not the parent compound, this compound.

Compound ID5-Substituent2-Amino SubstituentCancer Cell LineIC50 (µM)Reference
Derivative A 4-chlorophenyl-HMCF-7>100[7]
Derivative B 4-chlorophenyl-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)MCF-72.32 (µg/mL)[7]
Derivative C 4-chlorophenyl-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)HepG23.13 (µg/mL)[7]
Derivative D 4-(trifluoromethyl)phenylN-(5-Nitrothiazol-2-yl)-2-thioacetamideK5627.4[1]
Derivative E 2-(benzenesulfonylmethyl)phenyl-HLoVo2.44[2]
Derivative F 2-(benzenesulfonylmethyl)phenyl-HMCF-723.29[2]
Derivative G N/AN-(5-(4-fluorophenyl))MDA-MB-231(Higher than Cisplatin)[13]

Experimental Protocols

The following are representative experimental protocols for assessing the biological activities of 1,3,4-thiadiazole derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the putative signaling pathways and experimental workflows.

anticancer_pathway cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Thiadiazole 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Derivative FAK FAK Thiadiazole->FAK Inhibits Abl Abl Thiadiazole->Abl Inhibits EGFR EGFR Thiadiazole->EGFR Inhibits Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Thiadiazole->Bax_Bcl2 Induces Caspases ↑ Caspase-3, 7, 8, 9 Thiadiazole->Caspases Induces G1_S G1/S Arrest Thiadiazole->G1_S Induces G2_M G2/M Arrest Thiadiazole->G2_M Induces Apoptosis Apoptosis Bax_Bcl2->Apoptosis Caspases->Apoptosis

Caption: Putative anticancer signaling pathways of this compound derivatives.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiadiazole 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Derivative Thiadiazole->COX Inhibits

Caption: Proposed anti-inflammatory mechanism via COX inhibition.

experimental_workflow cluster_assays Biological Assays cluster_results Data Analysis Start Start: Cancer Cell Culture Treatment Treat with 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Derivative Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV CellCycle PI Staining (Cell Cycle) Treatment->CellCycle IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells AnnexinV->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution CellCycle->CellCycle_Dist

Caption: General experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound and its derivatives are a promising class of compounds with significant anticancer and anti-inflammatory potential. The proposed mechanisms of action are centered around the inhibition of key cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells, and the suppression of inflammatory mediators.

While this guide provides a comprehensive overview based on existing data for related compounds, further research is warranted to elucidate the precise molecular targets and mechanisms of this compound itself. Future studies should focus on:

  • Direct Enzyme Inhibition Assays: To confirm the inhibitory activity against specific kinases and COX enzymes.

  • In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of cancer and inflammation.

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for improved potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

A deeper understanding of the mechanism of action will be crucial for the rational design of more potent and selective therapeutic agents based on the 1,3,4-thiadiazole scaffold.

References

The Antimicrobial Potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the 1,3,4-thiadiazole scaffold has garnered considerable attention due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide focuses on a specific class of these compounds, the 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine derivatives, summarizing their synthesis, antimicrobial activity, and the experimental methodologies employed in their evaluation.

Core Synthesis Strategy

The synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines typically involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[3] This common pathway involves the initial reaction of a substituted benzoic acid ester with thiosemicarbazide to form the corresponding benzoyl thiosemicarbazide intermediate. Subsequent cyclization, often facilitated by a dehydrating agent like concentrated sulfuric acid, yields the desired 5-substituted-1,3,4-thiadiazol-2-amine.[3]

A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product Substituted_Benzoic_Acid_Ester 4-Substituted Benzoic Acid Ester Benzoyl_Thiosemicarbazide 4-Substituted Benzoyl Thiosemicarbazide Substituted_Benzoic_Acid_Ester->Benzoyl_Thiosemicarbazide Methanol, Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Benzoyl_Thiosemicarbazide Thiadiazole_Amine 5-(4-Substituted Phenyl)- 1,3,4-thiadiazol-2-amine Benzoyl_Thiosemicarbazide->Thiadiazole_Amine Conc. H2SO4 Dehydrocyclization

General Synthesis Workflow.

Antimicrobial Activity Profile

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the bromophenyl substituent at the 5th position of the thiadiazole ring, coupled with the 2-amino group, appears to be a key structural feature for this biological activity. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for various 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives against selected microbial strains. This data highlights the impact of different substituents on the phenyl ring on the antimicrobial potency.

Compound IDR-Group (at para-position)Staphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
4a -F2022----[4]
4b -Cl2428----[4]
4c -BrSignificant ActivitySignificant Activity----[3]
8a -F20-2820-28----[4]
8b -Cl20-2820-28----[4]
8d Oxygenated Substituent----32-4232-42[4]
8e Oxygenated Substituent----32-4232-42[4]
Ciprofloxacin (Standard)18-2018-20----[4]
Fluconazole (Standard)----24-2624-26[4]

Note: "-" indicates data not reported in the cited sources. "Significant Activity" indicates that the source mentioned notable activity but did not provide a specific MIC value in the accessible text.

From the available data, halogenated derivatives, particularly those with fluorine and chlorine, exhibit good antibacterial activity, with MIC values comparable to the standard drug ciprofloxacin against Gram-positive bacteria like S. aureus and B. subtilis.[4] Derivatives with oxygenated substituents on the phenyl ring have shown promising antifungal activity against A. niger and C. albicans.[4]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the reproducibility and validation of antimicrobial activity studies. The following sections outline the typical methodologies employed for the synthesis and antimicrobial screening of this compound derivatives.

General Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines
  • Synthesis of 4-substituted benzoyl thiosemicarbazides: Thiosemicarbazide (0.015 mol) and a 4-substituted benzoic acid ester (0.01 mol) are dissolved in methanol (50 mL) with heating. The reaction mixture is then refluxed for 8-10 hours. After cooling, an ice-water mixture is added to the solution, leading to the separation of a solid product. This intermediate is filtered, dried, and recrystallized from rectified spirit.[3]

  • Dehydrocyclization to form the thiadiazole ring: The 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking. This mixture is stirred and then poured onto crushed ice. The resulting precipitate, the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine, is filtered, washed with water, dried, and recrystallized from a suitable solvent like an ethanol-water mixture.[3]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is commonly evaluated using the disc diffusion method and the broth microdilution method to determine the MIC.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_disc_diffusion Disc Diffusion Method (Qualitative) cluster_mic Broth Microdilution Method (Quantitative) Prepare_Media Prepare Nutrient Agar/Broth (for bacteria) or Sabouraud Dextrose Agar/Broth (for fungi) Inoculate_Plates Inoculate Agar Plates with Microbial Suspension Prepare_Media->Inoculate_Plates Serial_Dilutions Perform Serial Dilutions of Test Compounds in Microtiter Plates Prepare_Media->Serial_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plates Add_Inoculum Add Microbial Inoculum to Each Well Prepare_Inoculum->Add_Inoculum Prepare_Compounds Prepare Stock Solutions of Test Compounds and Standards Place_Discs Place Paper Discs Impregnated with Test Compounds on Agar Prepare_Compounds->Place_Discs Prepare_Compounds->Serial_Dilutions Inoculate_Plates->Place_Discs Incubate_Plates Incubate Plates (e.g., 37°C for 24h for bacteria, 25°C for 72h for fungi) Place_Discs->Incubate_Plates Measure_Zones Measure the Diameter of the Zone of Inhibition Incubate_Plates->Measure_Zones Serial_Dilutions->Add_Inoculum Incubate_Plates_MIC Incubate Microtiter Plates Add_Inoculum->Incubate_Plates_MIC Determine_MIC Determine the Lowest Concentration with No Visible Growth (MIC) Incubate_Plates_MIC->Determine_MIC

Antimicrobial Screening Workflow.
  • Media and Microbial Strains: Standard bacterial strains such as Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative) are used.[3] Fungal strains like Aspergillus niger and Candida albicans are also commonly employed.[3] Nutrient agar/broth is used for bacteria, while Sabouraud dextrose agar/broth is used for fungi.[3]

  • Disc Diffusion Method: Paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 20 µg/mL).[3] These discs are then placed on agar plates previously swabbed with the microbial culture. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured. Standard antibiotics like Ciprofloxacin for bacteria and Fluconazole for fungi are used as positive controls.[3]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined by the broth microdilution method. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[3] A standardized microbial suspension is added to each well. The plates are incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed.[3]

Concluding Remarks

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The synthetic accessibility and the demonstrated efficacy against a range of pathogens underscore the potential of these derivatives. Further research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and toxicity assessments is warranted to advance these compounds as potential therapeutic candidates. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to this important area of drug discovery.

References

Anticancer Potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. This technical guide focuses on the anticancer potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs, providing a comprehensive overview of their synthesis, in vitro efficacy, and mechanisms of action. The inherent versatility of the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, allows for structural modifications that can enhance cytotoxic activity against various cancer cell lines.[1]

In Vitro Anticancer Activity

The anticancer efficacy of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of these compounds, have been determined through various cell viability assays. The data presented in the following tables summarize the cytotoxic effects of these analogs, highlighting the influence of different substituents on their anticancer activity.

Compound ID5-Substituent2-Amino SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 4-Bromophenyl-HMCF-7Moderate to Good[2]
Analog 2 4-Chlorophenyl-HMCF-7>100[3]
Analog 3 4-Chlorophenyl-C(O)CH₂-piperazin-1-ylMCF-78.35 ± 0.61[3]
Analog 4 4-Chlorophenyl-C(O)CH₂-(4-phenylpiperazin-1-yl)MCF-75.11 ± 0.39[3]
Analog 5 4-Chlorophenyl-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)MCF-72.32 ± 0.18[3]
Analog 6 3-Methoxyphenyl2-(2-Trifluoromethylphenyl)aminoMCF-749.6[1]
Analog 7 3-Methoxyphenyl2-(2-Trifluoromethylphenyl)aminoMDA-MB-23153.4[1]
Compound ID5-Substituent2-Amino SubstituentCancer Cell LineIC50 (µg/mL)Reference
Analog 8 4-Chlorophenyl-HHepG2>100[3]
Analog 9 4-Chlorophenyl-C(O)CH₂-piperazin-1-ylHepG29.12 ± 0.73[3]
Analog 10 4-Chlorophenyl-C(O)CH₂-(4-phenylpiperazin-1-yl)HepG26.23 ± 0.48[3]
Analog 11 4-Chlorophenyl-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)HepG23.13 ± 0.25[3]
5-Fluorouracil N/AN/AMCF-76.80 ± 0.45[3]
5-Fluorouracil N/AN/AHepG27.90 ± 0.51[3]

Experimental Protocols

Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines

A general method for the synthesis of the title compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[4]

Step 1: Synthesis of 4-substituted benzoyl thiosemicarbazides

  • Dissolve thiosemicarbazide (0.015 mol) and the appropriate benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.

  • Reflux the reaction mixture for 8-10 hours.

  • Add an ice-water mixture to the resulting solution.

  • Collect the separated solid by filtration, dry, and recrystallize from rectified spirit.

Step 2: Synthesis of 2-amino-5-(4-substituted-phenyl)-1,3,4-thiadiazole

  • Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulphuric acid (20 mL) with shaking.

  • Heat the mixture between 60-70°C for 5 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • Neutralize the mixture with a suitable base (e.g., ammonia solution).

  • Collect the precipitated product by filtration, wash with water, dry, and recrystallize from a suitable solvent.

G cluster_synthesis Synthesis Workflow Benzoic Acid Ester Benzoic Acid Ester Reflux in Methanol Reflux in Methanol Benzoic Acid Ester->Reflux in Methanol Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reflux in Methanol Benzoyl Thiosemicarbazide Benzoyl Thiosemicarbazide Reflux in Methanol->Benzoyl Thiosemicarbazide Conc. H2SO4, Heat Conc. H2SO4, Heat Benzoyl Thiosemicarbazide->Conc. H2SO4, Heat 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Conc. H2SO4, Heat->5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine

Caption: General synthesis workflow for 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.

G cluster_mtt MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilization Solution Add Solubilization Solution Add MTT Reagent->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Caption: Standard workflow for the MTT cell viability assay.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Phosphorylated EGFR and HER2

This technique is used to detect changes in the phosphorylation status of target proteins, indicating inhibition of their kinase activity.[3][8]

  • Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER2 (p-HER2), and total HER2.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system.

Mechanisms of Anticancer Action

The anticancer activity of 1,3,4-thiadiazole derivatives is often multifactorial, involving interference with several key cellular processes.

Interference with DNA Replication

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine bases allows these compounds to potentially interfere with DNA synthesis, leading to the inhibition of cancer cell replication.[1]

Induction of Apoptosis

Many 1,3,4-thiadiazole analogs have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade. Some derivatives have been specifically linked to the activation of Caspase 3 and Caspase 8, as well as the pro-apoptotic protein BAX.[1]

G cluster_apoptosis Apoptosis Induction Pathway Thiadiazole Analog Thiadiazole Analog Caspase 8 Activation Caspase 8 Activation Thiadiazole Analog->Caspase 8 Activation BAX Activation BAX Activation Thiadiazole Analog->BAX Activation Caspase 3 Activation Caspase 3 Activation Caspase 8 Activation->Caspase 3 Activation BAX Activation->Caspase 3 Activation Apoptosis Apoptosis Caspase 3 Activation->Apoptosis

Caption: Proposed apoptotic pathway initiated by 1,3,4-thiadiazole analogs.

Inhibition of Receptor Tyrosine Kinases

Certain 1,3,4-thiadiazole derivatives exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression and hyperactivity of these receptors are common in many cancers. By blocking the autophosphorylation of these receptors, the thiadiazole analogs can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_rtk RTK Inhibition Pathway Thiadiazole Analog Thiadiazole Analog EGFR/HER2 EGFR/HER2 Thiadiazole Analog->EGFR/HER2 Inhibits Autophosphorylation Autophosphorylation EGFR/HER2->Autophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Autophosphorylation->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Autophosphorylation->MAPK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival

Caption: Inhibition of EGFR/HER2 signaling by 1,3,4-thiadiazole analogs.

References

The Structure-Activity Relationship of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Promising Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. Among its numerous derivatives, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has emerged as a particularly promising scaffold for the design of new antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to support further research and development in this area.

Core Structure and Biological Activities

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a 4-bromophenyl group at the 5-position and an amine group at the 2-position.[1] This core structure has been the subject of numerous medicinal chemistry campaigns, which have demonstrated its potential as an antimicrobial and anticancer agent.[1][2] The presence of the bromine atom on the phenyl ring is often associated with enhanced biological activity, a common strategy in drug design to improve potency.

Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR of this compound has primarily focused on modifications at the 2-amino group and substitutions on the phenyl ring. These studies have revealed critical insights into the structural requirements for potent biological activity.

Antimicrobial Activity

Derivatives of the parent compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The general finding is that substitution on the 2-amino group can significantly modulate the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine Derivatives

Compound IDR (Substitution at 4-position of phenyl ring)Test OrganismMIC (µg/mL)Reference
4c BrStaphylococcus aureus25[2]
Bacillus subtilis25[2]
Escherichia coli50[2]
Pseudomonas aeruginosa50[2]
4a HStaphylococcus aureus25[2]
Bacillus subtilis50[2]
4b ClStaphylococcus aureus25[2]
Bacillus subtilis25[2]
4f OHAspergillus niger50[2]
Candida albicans50[2]
4g OCH₃Aspergillus niger50[2]
Candida albicans100[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

From the data, it can be inferred that electron-withdrawing groups (Br, Cl) at the para-position of the phenyl ring contribute to potent antibacterial activity, particularly against Gram-positive bacteria.[2] For antifungal activity, hydroxyl and methoxy substitutions appear to be favorable.[2]

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. These studies indicate that the scaffold is a viable starting point for the development of novel cytotoxic agents.

Table 2: Anticancer Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine Derivatives against Breast Cancer Cell Line (MCF-7)

Compound IDR (Substitution at 4-position of phenyl ring)GI₅₀ (µg/mL)Reference
4c Br35.4[2]
4f OH46.8[2]
4g OCH₃24.0[2]

Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits the growth of cells by 50%.

The data suggests that for anticancer activity against the MCF-7 cell line, a methoxy group at the para-position of the phenyl ring (compound 4g ) results in the most potent activity among the tested analogs.[2] The bromo-substituted compound (4c ) also demonstrates moderate activity.[2]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.

Synthesis of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines

A general method for the synthesis of the title compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[2]

Workflow for Synthesis

G cluster_0 Synthesis of Thiosemicarbazide Intermediate cluster_1 Cyclization to Thiadiazole Substituted Benzoic Acid Ester Substituted Benzoic Acid Ester Reflux Reflux Substituted Benzoic Acid Ester->Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reflux Methanol Methanol Methanol->Reflux 4-Substituted Benzoyl Thiosemicarbazide 4-Substituted Benzoyl Thiosemicarbazide Reflux->4-Substituted Benzoyl Thiosemicarbazide Heating Heating 4-Substituted Benzoyl Thiosemicarbazide->Heating Concentrated Sulfuric Acid Concentrated Sulfuric Acid Concentrated Sulfuric Acid->Heating 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine Heating->5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine G Serial Dilution of Compound Serial Dilution of Compound Inoculation Inoculation Serial Dilution of Compound->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation Visual Assessment for Growth Visual Assessment for Growth Incubation->Visual Assessment for Growth G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading G Thiadiazole Derivative Thiadiazole Derivative Cellular Stress Cellular Stress Thiadiazole Derivative->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Navigating the Physicochemical Landscape of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and experimental approaches for characterizing the solubility and stability of the novel heterocyclic compound, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Given the limited publicly available quantitative data for this specific molecule, this document emphasizes established methodologies and best practices for its empirical determination. This guide is intended to equip researchers with the necessary framework to generate robust and reliable physicochemical data essential for drug discovery and development.

Core Physicochemical Properties

This compound, with the molecular formula C₈H₆BrN₃S and a molecular weight of approximately 256.12 g/mol , is a compound of interest due to the prevalence of the 1,3,4-thiadiazole scaffold in medicinally active molecules. The presence of the bromophenyl group is known to influence physicochemical properties such as lipophilicity and crystal packing, which in turn affect solubility and stability.

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the public domain. However, based on literature for structurally related 5-substituted-1,3,4-thiadiazol-2-amines, a general qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventSolubilityReference / Comment
WaterAlmost InsolubleGeneral characteristic for this class of compounds.
Dimethylformamide (DMF)SolubleA common solvent for related thiadiazole derivatives.
Dimethyl Sulfoxide (DMSO)SolubleFrequently used as a solvent for in vitro screening and preparation of stock solutions.[1]
EthanolSparingly SolubleOften used in combination with water for recrystallization, suggesting limited solubility.[2]
MethanolSparingly SolubleSimilar to ethanol, used in solvent systems for purification.[1]

Experimental Protocol for Kinetic Solubility Assessment

To obtain quantitative solubility data, a kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[3][4][5] This method measures the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multichannel pipettes

  • Plate shaker

  • UV/Vis microplate reader or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.

  • Aqueous Buffer Addition: Add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.[3]

  • Analysis:

    • Nephelometry: Measure the light scattering of the solutions in each well. An increase in turbidity indicates precipitation.

    • UV/Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound. A standard curve in the same buffer system should be prepared.

    • LC-MS/MS: For higher precision, the supernatant can be analyzed by LC-MS/MS to quantify the dissolved compound.

Data Presentation: The results should be presented as the concentration (in µM or µg/mL) at which precipitation is first observed or the maximum concentration that remains in solution.

Below is a Graphviz diagram illustrating the workflow for the kinetic solubility assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute transfer_to_plate Transfer to 96-well Plate serial_dilute->transfer_to_plate add_buffer Add PBS (pH 7.4) transfer_to_plate->add_buffer incubate Incubate with Shaking (2h) add_buffer->incubate analysis_choice Choose Analysis Method incubate->analysis_choice nephelometry Nephelometry analysis_choice->nephelometry uv_vis UV/Vis Spectroscopy analysis_choice->uv_vis lc_ms LC-MS/MS analysis_choice->lc_ms

Caption: Workflow for Kinetic Solubility Assay.

Stability Profile and Forced Degradation Studies

The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and storage conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration
Acidic Hydrolysis0.1 M HCl at 60°CUp to 5 days
Basic Hydrolysis0.1 M NaOH at 60°CUp to 5 days
Oxidative Degradation3% H₂O₂ at room temperatureUp to 5 days
Thermal Degradation80°C (solid state)Up to 7 days
PhotostabilityICH Q1B conditions (UV and visible light)As per guidelines

Experimental Protocol for Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Forced degradation chamber (for thermal and photostability)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN:water) for each stress condition. For thermal degradation, the solid compound is used.

  • Stress Application:

    • Hydrolysis: Add the appropriate volume of HCl or NaOH to the sample solutions and incubate at the specified temperature. At designated time points, withdraw aliquots and neutralize them.

    • Oxidation: Add H₂O₂ to the sample solution and keep it at room temperature.

    • Thermal: Place the solid compound in a controlled temperature chamber.

    • Photostability: Expose the compound (solid and in solution) to light as per ICH Q1B guidelines.

  • Sample Analysis: At various time points (e.g., 0, 1, 3, 5 days), analyze the stressed samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a common starting point for related compounds.

  • Data Evaluation:

    • Determine the percentage degradation of the parent compound.

    • Identify and quantify any degradation products.

    • Assess the mass balance to ensure all major degradation products are accounted for.

Below is a Graphviz diagram illustrating the workflow for forced degradation studies.

G cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation acid Acidic Hydrolysis (0.1M HCl) hplc_analysis HPLC-UV/MS Analysis acid->hplc_analysis base Basic Hydrolysis (0.1M NaOH) base->hplc_analysis oxidation Oxidation (3% H2O2) oxidation->hplc_analysis thermal Thermal (80°C) thermal->hplc_analysis photo Photostability (ICH Q1B) photo->hplc_analysis percent_degradation Calculate % Degradation hplc_analysis->percent_degradation identify_degradants Identify Degradants percent_degradation->identify_degradants mass_balance Assess Mass Balance identify_degradants->mass_balance start Prepare Sample Solutions start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

Methodological & Application

synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Introduction The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active molecules, demonstrating significant potential in medicinal chemistry and drug development.[1][2] Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole are of particular interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[3] This document provides a detailed protocol for the synthesis of this compound, a key intermediate for further derivatization, starting from thiosemicarbazide and a 4-bromophenyl precursor. The synthesis involves the formation of an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.[2][3][4]

Overall Reaction Scheme

The synthesis is a two-step process:

  • Step 1: Formation of the Intermediate. Reaction of 4-Bromobenzoyl chloride with thiosemicarbazide to form 1-(4-bromobenzoyl)thiosemicarbazide.

  • Step 2: Cyclization. Dehydrocyclization of the intermediate using concentrated sulfuric acid to yield the final product, this compound.[3]

Synthesis_Workflow TSC Thiosemicarbazide TSC->mid_point BBC 4-Bromobenzoyl chloride BBC->mid_point INT Intermediate: 1-(4-Bromobenzoyl)thiosemicarbazide PROD Final Product: 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine INT->PROD Step 2 (Cyclization) Conc. H₂SO₄, 60-70°C mid_point->INT Step 1 (Acylation)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

  • Thiosemicarbazide

  • 4-Bromobenzoyl chloride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH)

  • Methanol or Chloroform for recrystallization

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and filtration apparatus

  • Crushed ice

  • Melting point apparatus

Protocol 1: Synthesis of 1-(4-Bromobenzoyl)thiosemicarbazide (Intermediate)

This protocol is based on standard methods for the synthesis of N-acylthiosemicarbazides.

  • Dissolve thiosemicarbazide (0.015 mol) in 50 mL of a suitable solvent like methanol by heating gently in a round-bottom flask.

  • Slowly add 4-bromobenzoyl chloride (0.01 mol) to the solution.

  • Reflux the reaction mixture for approximately 8-10 hours.

  • After reflux, cool the mixture and pour it into an ice-water mixture.

  • The solid intermediate, 1-(4-bromobenzoyl)thiosemicarbazide, will precipitate.

  • Filter the solid, wash with cold water, and dry.

  • The intermediate can be purified by recrystallization from a suitable solvent like rectified spirit if necessary.

Protocol 2: Synthesis of this compound

This protocol is adapted from the general method for synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles.[3]

  • In a clean, dry flask, carefully take 20 mL of cold concentrated sulfuric acid.

  • While shaking or stirring, add the synthesized 1-(4-bromobenzoyl)thiosemicarbazide (0.02 mol) portion-wise to the concentrated sulfuric acid. Maintain the temperature to prevent excessive heat generation.

  • Once the addition is complete, heat the mixture to between 60-70°C for 5 hours.

  • After heating, allow the reaction mixture to cool and stand at room temperature overnight.

  • Carefully pour the solution over a beaker of crushed ice.

  • Precipitate the product by slowly adding ammonium hydroxide (NH₄OH) solution until the mixture is alkaline.

  • Filter the resulting precipitate and wash it thoroughly with distilled water to remove any residual sulfates.

  • Dry the crude product completely.

  • Recrystallize the dried product from chloroform to obtain pure this compound.[3]

Safety Precautions: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The neutralization step with ammonium hydroxide is exothermic and should be performed slowly in an ice bath.

Data Presentation

Table 1: Physicochemical and Yield Data for this compound

ParameterValueReference
Molecular FormulaC₈H₆BrN₃S[3][5]
Molecular Weight256.12 g/mol [3][5]
Melting Point224-226 °C[3]
Yield72.4%[3]
AppearanceSolid

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristic Peaks
FT-IR (KBr, cm⁻¹)~3370 (N-H stretching), ~3060 (Aromatic C-H), ~1630 (C=N ring stretching), ~1560-1450 (Aromatic C=C), ~860 (C-S-C of thiadiazole), C-Br stretch.[3]
¹H NMR (DMSO-d₆, δ, ppm)Signals in the aromatic region (7.0-8.0 ppm) corresponding to the bromophenyl protons; a broad singlet for the -NH₂ protons.
¹³C NMR (DMSO-d₆, δ, ppm)Signals corresponding to the two distinct carbons of the thiadiazole ring and the six carbons of the bromophenyl ring.
Mass Spec. (m/z)A molecular ion peak [M]⁺ at ~255/257 corresponding to the isotopic pattern of bromine.

References

Application Note and Protocol: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed protocols for the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a key intermediate, and its subsequent derivatives. Two primary synthesis methods are presented: a classical acid-catalyzed cyclodehydration and a modern one-pot approach using polyphosphate ester (PPE). These protocols are intended to provide researchers with reliable methods for obtaining these valuable compounds for further investigation and drug development.

Synthesis Overview & Workflow

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of an acylthiosemicarbazide intermediate. This intermediate is formed by the reaction of a carboxylic acid (or its ester) with thiosemicarbazide. The subsequent intramolecular cyclodehydration, typically promoted by a strong acid, yields the desired 1,3,4-thiadiazole ring.[2][3]

Synthesis_Workflow cluster_reactants Reactant1 4-Bromobenzoic Acid Intermediate 1-(4-Bromobenzoyl)thiosemicarbazide Reactant1->Intermediate Condensation Reactant2 Thiosemicarbazide Reactant2->Intermediate Condensation Product This compound Intermediate->Product Cyclodehydration Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Catalyst->Intermediate

Caption: General workflow for the synthesis of the target thiadiazole.

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Cyclodehydration

This two-step method involves the initial synthesis of the thiosemicarbazide intermediate, followed by acid-catalyzed cyclization.

Step A: Synthesis of 1-(4-Bromobenzoyl)thiosemicarbazide

  • Dissolve thiosemicarbazide (0.015 mol) and the methyl ester of 4-bromobenzoic acid (0.01 mol) in 50 mL of methanol by heating.

  • Reflux the reaction mixture for 8-10 hours.

  • After reflux, pour the resulting solution into an ice-water mixture.

  • Collect the solid precipitate that separates out by filtration.

  • Wash the solid with water, dry it, and recrystallize from rectified spirit to obtain the pure intermediate.[3]

Step B: Synthesis of this compound (Cyclization)

  • In a fume hood, carefully add the 1-(4-bromobenzoyl)thiosemicarbazide (0.02 mol) from Step A in small portions to 20 mL of cold (0-5 °C) concentrated sulfuric acid with constant stirring.[3]

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time or heat gently (e.g., 60-70°C for 5 hours) as needed to complete the reaction.[3]

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) until a precipitate forms.

  • Filter the resulting solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol-water mixture) to yield pure this compound.[3][4]

Protocol 2: One-Pot Synthesis using Polyphosphate Ester (PPE)

This method offers a more direct route to the target compound without the use of harsh dehydrating agents like sulfuric or polyphosphoric acid.[5][6]

  • In a suitable reaction flask, combine thiosemicarbazide (1 equivalent) and 4-bromobenzoic acid (1 equivalent).

  • Add polyphosphate ester (PPE) as both the solvent and the cyclizing agent.

  • Heat the mixture under stirring. The reaction proceeds through three stages in one pot: formation of an intermediate salt, acylation of the thiosemicarbazide, and subsequent cyclization to the thiadiazole.[5][6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water or a dilute sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent.

Synthesis of N-Substituted Derivatives

The 2-amino group of the synthesized thiadiazole can be further functionalized. A common derivatization is the formation of Schiff bases (imines) by reacting with various aromatic aldehydes.

General Protocol for Schiff Base Formation:

  • Dissolve this compound (0.01 mol) in 30 mL of ethanol.

  • Add an equimolar quantity (0.01 mol) of a substituted aromatic aldehyde to the solution.

  • Add a few drops of a catalytic acid (e.g., glacial acetic acid).

  • Reflux the mixture for 2-3 hours.[7]

  • Cool the reaction mixture and allow it to stand, often for up to 24 hours, to facilitate crystallization.[7]

  • Filter the crystalline product, dry it, and recrystallize from ethanol to obtain the pure Schiff base derivative.[7]

Data Presentation

The following table summarizes representative data for the synthesis of this compound derivatives.

Compound IDDerivative StructureYield (%)Melting Point (°C)Reference
3c 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine70%230 - 231[8]
3m 5-(3-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine67%195 - 196[8]

Note: Data for the parent compound this compound was not explicitly found in a table format in the search results, but its synthesis is well-established.[2][9]

Biological Context and Potential Signaling Pathway

Thiadiazole derivatives have been investigated for a variety of biological activities, including anti-inflammatory and antimicrobial effects.[2] The anti-inflammatory properties of similar heterocyclic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65)-IκBα (Inactive Complex) NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes activates transcription Thiadiazole Thiadiazole Derivative Thiadiazole->IKK Inhibits

Caption: Generalized NF-κB inflammatory pathway potentially modulated by thiadiazole derivatives.

References

Application Notes and Protocols for the NMR Characterization of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols and a summary of expected spectral data to facilitate the identification and purity assessment of this compound, which is a valuable scaffold in medicinal chemistry.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to the diverse biological activities associated with the 1,3,4-thiadiazole nucleus, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate structural elucidation and characterization are paramount for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from scientific literature and is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[2]

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.77Doublet (d)2HAr-H (H-3', H-5')
7.97Doublet (d)2HAr-H (H-2', H-6')
7.35Singlet (s)2H-NH₂

Note: The chemical shift of the amine protons (-NH₂) can be broad and may vary with concentration and temperature.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
168.1C2 (Thiadiazole ring)
156.3C5 (Thiadiazole ring)
132.4C-Ar (C-3', C-5')
129.3C-Ar (C-1')
128.8C-Ar (C-2', C-6')
124.9C-Ar (C-4')

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.

Protocol 1: NMR Sample Preparation

Materials:

  • This compound sample

  • Deuterated NMR solvent (e.g., DMSO-d₆, 99.8% D)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently vortex the vial to fully dissolve the sample. If necessary, sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter, which can adversely affect the spectral quality, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.

  • Sample Transfer: Carefully transfer the filtered solution into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration to confirm the structure of this compound.

Visualization

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-75 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis (Shifts, Integration, Multiplicity) calibrate->analyze result Structural Confirmation of This compound analyze->result

Caption: Workflow for NMR characterization.

This structured approach ensures reproducible and high-quality NMR data, which is essential for the unequivocal structural verification of this compound in a research and drug development setting.

References

Application Note: FT-IR Analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant interest in medicinal chemistry and drug development. The characteristic vibrational frequencies of its functional groups are identified and assigned. A detailed protocol for sample preparation and analysis using the Potassium Bromide (KBr) pellet method is provided, ensuring reproducible and high-quality spectral data. This document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction

This compound is a derivative of the 1,3,4-thiadiazole heterocyclic ring system. Thiadiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of a bromophenyl group can further modulate the biological activity of the molecule. Accurate structural characterization is a critical step in the development of new therapeutic agents. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule, making it an essential tool for the structural elucidation and purity assessment of synthesized compounds. This application note provides a comprehensive FT-IR analysis and a standardized protocol for this compound.

Data Presentation

The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the various functional groups within its structure. The key vibrational frequencies and their assignments are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3381N-H stretchingPrimary Amine (-NH₂)[1]
3076C-H stretchingAromatic Ring[1]
1642C=N stretchingThiadiazole Ring[1]
1570-1454C=C stretchingAromatic Ring[1]
890C-S-C stretchingThiadiazole Ring[1]
644C-Br stretchingAryl Halide[1]

Experimental Protocols

This section details the protocol for obtaining the FT-IR spectrum of this compound using the KBr pellet method. This method is suitable for solid samples and provides high-quality spectra.

Materials and Equipment:

  • This compound (solid sample)

  • FT-IR grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

Sample Preparation (KBr Pellet Method):

  • Drying: Dry the FT-IR grade KBr powder in an oven at 105-110 °C for at least 2 hours to remove any adsorbed moisture. Cool to room temperature in a desiccator before use.

  • Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder into a clean agate mortar.[2]

  • Mixing: Gently grind the sample and KBr together using the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[3] The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[4]

  • Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[2]

  • Pellet Handling: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

FT-IR Spectrometer Operation:

  • Instrument Purge: Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: With the empty sample holder in the beam path, collect a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and atmospheric components.

  • Sample Spectrum: Place the sample holder with the KBr pellet into the beam path.

  • Data Acquisition: Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[5]

  • Data Processing: The acquired data is processed by the instrument's software to generate the final transmittance or absorbance spectrum.

Mandatory Visualization

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output sample This compound (1-2 mg) mortar Grind in Agate Mortar sample->mortar kbr Dried KBr (100-200 mg) kbr->mortar die Transfer to Pellet Die mortar->die press Apply Hydraulic Pressure die->press pellet Transparent KBr Pellet press->pellet insert_pellet Insert KBr Pellet into Spectrometer pellet->insert_pellet background Collect Background Spectrum background->insert_pellet acquire Acquire Sample Spectrum insert_pellet->acquire process Data Processing acquire->process spectrum FT-IR Spectrum process->spectrum analysis Peak Assignment and Structural Confirmation spectrum->analysis

Caption: Experimental workflow for FT-IR analysis of this compound.

Conclusion

This application note has successfully outlined the FT-IR analysis of this compound. The provided table of characteristic vibrational frequencies serves as a reliable reference for the identification and structural confirmation of this compound. The detailed experimental protocol for the KBr pellet method offers a standardized procedure to ensure the acquisition of high-quality and reproducible FT-IR spectra. This information is crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the routine characterization of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Mass Spectrometry of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their potential therapeutic applications. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of these compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the sensitive and specific analysis of such small molecules. This document provides a detailed guide to the mass spectrometric analysis of this compound, including sample preparation, instrumental parameters, and expected fragmentation patterns.

Molecular and Spectrometric Data

The fundamental properties of this compound are essential for its mass spectrometric analysis.

PropertyValue
Molecular Formula C₈H₆BrN₃S
Molecular Weight 256.12 g/mol [1]
Monoisotopic Mass 254.94658 Da[1]
Predicted [M+H]⁺ m/z 255.95461 Da
Predicted [M+Na]⁺ m/z 277.93656 Da
Predicted [M-H]⁻ m/z 253.93863 Da

Predicted Mass Spectrometry Fragmentation

Predicted Fragmentation Data (Positive Ion Mode - ESI-MS/MS)

The following table outlines the predicted major fragment ions for the protonated molecule [M+H]⁺ of this compound.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure of Fragment
255.95 / 257.95183.94 / 185.94[C₇H₄BrN]⁺
255.95 / 257.95156.95 / 158.95[C₆H₄Br]⁺
255.95 / 257.95102.01[C₂H₂N₂S]⁺
255.95 / 257.9577.04[C₆H₅]⁺

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in characteristic isotopic doublets for fragments containing the bromine atom.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the sample matrix.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for calibration.

  • Sample Extraction (from a hypothetical matrix like plasma): a. To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS Parameters (Positive ESI Mode):

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Collision Energy Optimized for fragmentation of the precursor ion (e.g., 15-30 eV)

Data Acquisition:

  • Full Scan (for confirmation): Acquire data in full scan mode from m/z 50-400 to observe the protonated molecule.

  • Multiple Reaction Monitoring (MRM) (for quantification): Monitor specific transitions from the precursor ion to the product ions for enhanced sensitivity and selectivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in Methanol Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection LC Injection Dilution->Injection Extraction Sample Extraction Filtration Filtration Extraction->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway of protonated this compound in the gas phase.

fragmentation_pathway Parent [M+H]⁺ m/z 255.95 / 257.95 C₈H₇BrN₃S⁺ Fragment1 [C₇H₄BrN]⁺ m/z 183.94 / 185.94 Parent->Fragment1 Loss of CHNS Fragment2 [C₆H₄Br]⁺ m/z 156.95 / 158.95 Parent->Fragment2 Loss of C₂H₃N₃S Fragment3 [C₂H₂N₂S]⁺ m/z 102.01 Parent->Fragment3 Loss of C₆H₅Br Fragment1->Fragment2 - HCN Fragment4 [C₆H₅]⁺ m/z 77.04 Fragment2->Fragment4 - Br Neutral1 - C₂H₃N₂S Neutral2 - CN₃S Neutral3 - C₆H₅Br Neutral4 - Br

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The protocols and data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of this compound. The provided LC-MS/MS method is based on established principles for the analysis of similar small molecules and should offer good sensitivity and selectivity. It is important to note that method validation according to the relevant regulatory guidelines is essential before its application in a regulated environment. The predicted fragmentation pathway can serve as a useful guide for the interpretation of experimental mass spectra.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antimicrobial susceptibility testing of the novel compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. The protocols detailed below are based on established methodologies for determining the antimicrobial efficacy of novel chemical entities.

Introduction

The emergence of multidrug-resistant microbial pathogens constitutes a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial properties. The compound this compound, a member of this class, holds potential as a novel antimicrobial agent. Its purported mechanism of action involves the disruption of bacterial cell membranes or interference with essential enzymatic processes.[1] This document outlines detailed protocols for the in vitro evaluation of its antibacterial and antifungal activity.

Data Presentation

The following tables summarize representative quantitative data for 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine derivatives, providing a comparative basis for the evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives against Bacterial Strains.

Compound (Substituent)Staphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
4-Fluoro20-2820-2824-4024-40
4-Chloro20-2820-2824-4024-40
4-Hydroxy--24-4024-40
Ciprofloxacin (Standard)18-2018-2020-2420-24

Data adapted from a study by Upadhyay and Mishra on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives against Fungal Strains.

Compound (Substituent)Aspergillus niger (µg/mL)Candida albicans (µg/mL)
4-Hydroxy32-4232-42
4-Methoxy32-4232-42
Fluconazole (Standard)24-2624-26

Data adapted from a study by Upadhyay and Mishra on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives.[2]

Table 3: Zone of Inhibition for a 5-(4-bromophenyl)-1,3,4-thiadiazole Derivative.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus epidermidis-
Micrococcus luteus-

A derivative containing a 4-bromophenyl substituent showed activity against these strains, though specific zone of inhibition data is not available.[3]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilute the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for serial dilutions.

  • Preparation of Microtiter Plates: Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the compound in each well.

  • Inoculum Preparation: Culture the microbial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except for the sterility control well) with 10 µL of the prepared microbial suspension.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells containing a standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole) at known effective concentrations.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a spectrophotometer to measure optical density.

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains

  • Standard antimicrobial disks

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Test Disks: Dissolve this compound in a suitable solvent to a known concentration. Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.

  • Application of Disks: Aseptically place the prepared test disks and standard antimicrobial disks onto the surface of the inoculated agar plates. Ensure the disks are pressed down gently to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters (mm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Prep_Disks Impregnate Disks with Test Compound Compound_Prep->Prep_Disks Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculate_Plate Inoculate_Agar Inoculate MHA Plate with Microbial Lawn Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest Concentration with no Growth) Incubate_MIC->Read_MIC Place_Disks Place Disks on Agar Prep_Disks->Place_Disks Inoculate_Agar->Place_Disks Incubate_Disk Incubate Plate Place_Disks->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone

Caption: Workflow for in vitro antimicrobial assays.

mechanism_of_action Thiadiazole 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Target1 Bacterial Cell Membrane Thiadiazole->Target1 Interacts with Target2 Essential Bacterial Enzymes Thiadiazole->Target2 Interacts with Effect1 Disruption of Membrane Integrity Target1->Effect1 Effect2 Inhibition of Enzymatic Activity Target2->Effect2 Outcome Bacteriostatic / Bactericidal Effect Effect1->Outcome Effect2->Outcome

Caption: Postulated antimicrobial mechanism of action.

References

Application Notes and Protocols for Cytotoxicity Assays of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic evaluation of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine against various cancer cell lines. This document includes a summary of reported anticancer activity, detailed protocols for standard cytotoxicity assays, and visual representations of the experimental workflow and potential signaling pathways.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including significant anticancer properties. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine is believed to contribute to its ability to interfere with crucial cellular processes such as DNA replication.[1] Derivatives of this scaffold have been shown to induce apoptosis and modulate various signaling pathways essential for cancer cell proliferation and survival. This compound is a member of this class of compounds that has demonstrated notable cytotoxic effects against several cancer cell lines.

Data Presentation: Cytotoxicity of this compound and Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its closely related analogs, demonstrating their cytotoxic potency against various human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(1,3,4-Thiadiazol-2-yl)benzamide derivative with bromophenyl substitution (29i)MCF-7 (Breast)0.77 - 3.43--
N-(1,3,4-Thiadiazol-2-yl)benzamide derivative with bromophenyl substitution (29i)SK-BR-3 (Breast)0.77--
N-(1,3,4-Thiadiazol-2-yl)benzamide derivative with bromophenyl substitution (29i)A549 (Lung)0.77 - 3.43--
N-(1,3,4-Thiadiazol-2-yl)benzamide derivative with bromophenyl substitution (29i)H1975 (Lung)0.77 - 3.43--
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (14c)MCF-7 (Breast)2.32--
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives (14a-c)HepG2 (Liver)2.32 - 8.35--
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MCF-7 (Breast)49.6Etoposide>100
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MDA-MB-231 (Breast)53.4Etoposide80.2
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (Colon)2.44--
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-7 (Breast)23.29--

Experimental Protocols

The following are detailed protocols for two standard cytotoxicity assays, the MTT and Sulforhodamine B (SRB) assays, which are suitable for evaluating the cytotoxic effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[4]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the compound incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[5]

    • Allow the plate to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Follow the same data analysis procedure as in step 6 of the MTT assay protocol to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Serial Dilutions of This compound compound_treatment 5. Treat Cells with Compound compound_prep->compound_treatment incubation_24h 4. Incubate for 24h (Attachment) cell_seeding->incubation_24h incubation_24h->compound_treatment incubation_48h 6. Incubate for 48h (Treatment) compound_treatment->incubation_48h reagent_addition 7. Add Cytotoxicity Reagent (e.g., MTT or SRB) incubation_48h->reagent_addition final_incubation 8. Final Incubation reagent_addition->final_incubation solubilization 9. Solubilize Formazan/Bound Dye final_incubation->solubilization read_plate 10. Read Absorbance solubilization->read_plate data_analysis 11. Calculate % Viability read_plate->data_analysis ic50_determination 12. Determine IC50 Value data_analysis->ic50_determination

Caption: Workflow of a typical cytotoxicity assay.

Potential Signaling Pathway Diagram

Signaling_Pathway Potential Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound This compound dna_replication Inhibition of DNA Replication compound->dna_replication kinase_inhibition Kinase Inhibition (e.g., Tyr, Ser/Thr Kinases) compound->kinase_inhibition apoptosis_induction Induction of Apoptosis compound->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest dna_replication->cell_cycle_arrest kinase_inhibition->cell_cycle_arrest caspase_activation Caspase Activation apoptosis_induction->caspase_activation cell_death Cancer Cell Death cell_cycle_arrest->cell_death caspase_activation->cell_death

Caption: Plausible anticancer mechanisms of 1,3,4-thiadiazoles.

References

Application Notes and Protocols for Molecular Docking of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to the versatile biological activities associated with the 1,3,4-thiadiazole scaffold. Derivatives of this core structure have demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the elucidation of interaction mechanisms between a small molecule (ligand) and its macromolecular target (protein).

These application notes provide a detailed protocol for the molecular docking of this compound with potential protein targets, with a focus on Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. While specific docking studies for the exact parent compound are not widely published, research on its derivatives strongly suggests potential interactions with key therapeutic targets.

Target Protein: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the receptor tyrosine kinase family. Upon binding of its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for anticancer drug development.

EGFR Signaling Pathway

The following diagram illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nucleus Nucleus ERK->Nucleus Translocates to PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

A simplified diagram of the EGFR signaling pathway.

Molecular Docking Workflow

The general workflow for a molecular docking study is outlined in the diagram below. This process involves the preparation of both the ligand and the protein, defining the binding site, performing the docking simulation, and analyzing the results.

Molecular_Docking_Workflow Start Start LigandPrep Ligand Preparation (3D structure generation, energy minimization) Start->LigandPrep ProteinPrep Protein Preparation (Remove water, add hydrogens, assign charges) Start->ProteinPrep BindingSite Define Binding Site (Grid box generation) LigandPrep->BindingSite ProteinPrep->BindingSite Docking Run Docking Simulation (e.g., AutoDock Vina, GOLD) BindingSite->Docking Analysis Analyze Results (Binding energy, interactions, visualization) Docking->Analysis End End Analysis->End

A general workflow for molecular docking.

Application Notes

Objective: To provide a standardized protocol for performing molecular docking of this compound with the kinase domain of EGFR to predict binding affinity and interaction patterns.

Materials and Software:

  • Ligand Structure: 3D structure of this compound in .mol2 or .sdf format. This can be obtained from databases like PubChem (CID: 554215) or generated using chemical drawing software.[1]

  • Protein Structure: Crystal structure of the target protein, e.g., EGFR kinase domain (PDB ID: 1M17), downloaded from the Protein Data Bank (PDB).

  • Molecular Docking Software: AutoDock Vina, GOLD, or other validated docking programs.

  • Visualization Software: PyMOL, Chimera, or BIOVIA Discovery Studio for visualizing and analyzing protein-ligand interactions.

Experimental Protocols

This protocol provides a step-by-step guide for molecular docking using AutoDock Vina.

1. Ligand Preparation:

  • Obtain the 3D structure of this compound.

  • Use a molecular modeling tool (e.g., Avogadro, ChemDraw) to perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Save the optimized ligand structure in a .pdb or .mol2 file format.

  • Using AutoDock Tools (ADT), convert the ligand file to the .pdbqt format, which includes partial charges and atom types necessary for docking.

2. Protein Preparation:

  • Download the PDB file of the target protein (e.g., 1M17 for EGFR).

  • Open the PDB file in a molecular visualization tool or ADT.

  • Remove water molecules and any co-crystallized ligands or ions from the protein structure.

  • Add polar hydrogens to the protein structure.

  • Assign Kollman charges to the protein atoms.

  • Save the prepared protein as a .pdbqt file.

3. Grid Box Generation:

  • Load the prepared protein and ligand .pdbqt files into ADT.

  • Define the binding site by creating a grid box that encompasses the active site of the protein. The coordinates for the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Set the dimensions and center of the grid box to cover the entire binding pocket. A typical grid spacing is 1.0 Å.

  • Save the grid parameter file.

4. Docking Simulation:

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box parameters, and the output file name.

  • Run the AutoDock Vina simulation from the command line using the configuration file as input.

  • Vina will generate an output file in .pdbqt format containing the predicted binding poses of the ligand ranked by their binding affinity scores.

5. Analysis of Results:

  • The output log file will contain the binding affinity scores (in kcal/mol) for the different binding modes.

  • Load the protein .pdbqt file and the docked ligand poses .pdbqt file into a visualization software (e.g., PyMOL, Discovery Studio).

  • Analyze the interactions between the ligand and the protein for the best-scoring pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues in the binding pocket.

Data Presentation

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesInteraction TypeReference
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivativesEGFR Kinase Domain-7.5 to -9.5 (representative range)Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855Hydrogen bonds, Hydrophobic interactions[2]
Erlotinib (Reference Drug)EGFR Kinase Domain-9.0 to -10.0 (typical range)Met793, Gln791, Thr790, Leu718, Lys745, Asp855Hydrogen bonds, Hydrophobic interactions[2]

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in the in silico evaluation of this compound. Based on studies of its derivatives, this compound shows promise as a potential inhibitor of EGFR, a key target in oncology. The detailed molecular docking protocol enables the prediction of its binding mode and affinity, which is a critical step in the early stages of drug discovery and development. Further experimental validation is necessary to confirm the computational findings and to fully elucidate the therapeutic potential of this compound.

References

Developing Novel Anticancer Agents from 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel anticancer agents derived from the scaffold 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The presence of a 4-bromophenyl group at the 5-position offers a handle for further structural modifications to optimize potency and selectivity.

The anticancer activity of this class of compounds is believed to stem from their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression in cancer cells.[1] Some derivatives have been investigated as potential inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR).

Application Notes

The core structure, this compound, serves as a versatile starting material for the synthesis of a library of potential anticancer compounds. The primary amino group at the 2-position is a key site for derivatization, allowing for the introduction of various functionalities through reactions such as acylation and the formation of Schiff bases. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

A common synthetic strategy involves the acylation of the 2-amino group with chloroacetyl chloride, followed by a nucleophilic substitution with various amines, such as substituted piperazines. This approach has been shown to yield derivatives with enhanced cytotoxic activity against a range of cancer cell lines.

The evaluation of these novel compounds typically involves a tiered screening process, beginning with in vitro cytotoxicity assays against a panel of cancer cell lines to determine their half-maximal inhibitory concentrations (IC50). Promising candidates are then subjected to further mechanistic studies to elucidate their mode of action, including cell cycle analysis and apoptosis induction assays.

Data Presentation

Table 1: In Vitro Cytotoxicity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-acetamide Derivatives against MCF-7 and HepG2 Cancer Cell Lines.

Compound ID2-Acetamide SubstituentMCF-7 IC50 (µg/mL)HepG2 IC50 (µg/mL)
1 -H>100>100
2 -piperazin-1-yl8.35 ± 0.619.12 ± 0.73
3 -(4-phenylpiperazin-1-yl)5.11 ± 0.396.23 ± 0.48
4 -(4-(2-ethoxyphenyl)piperazin-1-yl)2.32 ± 0.183.13 ± 0.25
5-Fluorouracil N/A6.80 ± 0.457.90 ± 0.51

Data presented as mean ± SD from three independent experiments. Data sourced from El-Masry, et al.[2]

Table 2: In Vitro Cytotoxicity of Bromophenyl-Substituted 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines.

Compound IDCell LineIC50 (µM)
29i (o-bromophenyl derivative) MCF-70.77 - 3.43
SK-BR-30.77 - 3.43
A5490.77 - 3.43
H19750.77 - 3.43

Data represents a range of IC50 values for bromophenyl substituted derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted-piperazin-1-yl)acetamide Derivatives

This protocol describes a general two-step synthesis for derivatizing the 2-amino group of the parent compound.

Step 1: Synthesis of 2-chloro-N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)acetamide

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., glacial acetic acid or dioxane), add chloroacetyl chloride (1.2 mmol) dropwise at 0-5°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted-piperazin-1-yl)acetamide

  • To a solution of 2-chloro-N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) in a suitable solvent (e.g., ethanol or DMF), add the desired substituted piperazine (1.2 mmol) and a base (e.g., triethylamine or potassium carbonate, 2 mmol).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by the test compounds using flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 4: Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression of key apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3).

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow start This compound step1 Reaction with Chloroacetyl Chloride start->step1 intermediate 2-Chloro-N-(5-(4-bromophenyl)-1,3,4- thiadiazol-2-yl)acetamide step1->intermediate step2 Reaction with Substituted Piperazine intermediate->step2 product Final Derivative Library step2->product product_ref Final Derivative Library mtt MTT Cytotoxicity Assay (IC50 Determination) product_ref->mtt selection Selection of Potent Compounds mtt->selection apoptosis Apoptosis Assay (Annexin V/PI) selection->apoptosis cell_cycle Cell Cycle Analysis selection->cell_cycle western Western Blot (Mechanism Study) selection->western lead Lead Compound Identification apoptosis->lead cell_cycle->lead western->lead

Caption: Experimental workflow for synthesis and screening.

G ligand 5-(4-Bromophenyl)-1,3,4-thiadiazole Derivative egfr EGFR ligand->egfr Inhibition pi3k PI3K egfr->pi3k akt Akt pi3k->akt bad Bad akt->bad apoptosis Apoptosis akt->apoptosis Survival Signal (Inhibited) bcl2 Bcl-2 bad->bcl2 bax Bax bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

References

Application Notes and Protocols: 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a promising heterocyclic compound, in the field of drug discovery. This document details its synthesis, and protocols for evaluating its anticancer, antimicrobial, and anti-inflammatory properties.

Compound Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆BrN₃S
Molecular Weight 256.12 g/mol
CAS Number 13178-12-6
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO and DMF

Synthesis Protocol

The synthesis of this compound is a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclodehydration.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Bromobenzoyl Thiosemicarbazide cluster_1 Step 2: Cyclodehydration A 4-Bromobenzoic acid C Reflux in Methanol A->C B Thiosemicarbazide B->C D 4-Bromobenzoyl Thiosemicarbazide C->D 8-10 hours E 4-Bromobenzoyl Thiosemicarbazide G Heating (60-70°C) E->G F Conc. H₂SO₄ F->G H This compound G->H 5 hours

Caption: Synthesis workflow for this compound.

Protocol:

Step 1: Synthesis of 4-Bromobenzoyl Thiosemicarbazide

  • Dissolve 4-bromobenzoic acid (0.01 mol) and thiosemicarbazide (0.015 mol) in 50 mL of methanol by heating.

  • Reflux the reaction mixture for 8-10 hours.

  • After reflux, add the resulting solution to an ice-water mixture.

  • Collect the separated solid by filtration, dry it, and recrystallize from rectified spirit to obtain 4-bromobenzoyl thiosemicarbazide.

Step 2: Synthesis of this compound

  • Add 4-bromobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking.

  • Heat the mixture at 60-70°C for 5 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Pour the mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents. The parent compound has demonstrated moderate to good activity against breast cancer cell lines. A potential mechanism of action for this class of compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival.[1]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binds Compound 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Quantitative Data: Anticancer Activity

CompoundCell LineAssayIC₅₀ / GI₅₀Reference
This compoundMCF-7 (Breast Cancer)SRB Assay24.0 - 46.8 µg/mL[2]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesMCF-7 (Breast Cancer)MTT Assay2.32 - 5.72 µg/mL[3]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesHepG2 (Liver Cancer)MTT Assay3.13 - 8.81 µg/mL[3]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

SRB_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Compound (Serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Fix with TCA (10% cold TCA, 1h, 4°C) D->E F 6. Wash & Air Dry E->F G 7. Stain with SRB (0.4% SRB, 30 min, RT) F->G H 8. Wash with Acetic Acid G->H I 9. Solubilize Dye (10 mM Tris base) H->I J 10. Read Absorbance (510-565 nm) I->J

Caption: Workflow for the Sulforhodamine B (SRB) assay.
  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Antimicrobial Activity

This compound has demonstrated significant activity against a range of bacterial and fungal pathogens.[4]

Quantitative Data: Antimicrobial Activity

OrganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria20 - 36[4]
Bacillus subtilisGram-positive Bacteria22 - 38[4]
Escherichia coliGram-negative Bacteria24 - 40[4]
Pseudomonas aeruginosaGram-negative Bacteria32 - 40[4]
Aspergillus nigerFungus32 - 42[5]
Candida albicansFungus32 - 42[5]

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in Broth B 2. Inoculate with Microbial Suspension A->B C 3. Incubate (24h for bacteria, 48-72h for fungi) B->C D 4. Observe for Turbidity C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.
  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-35°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity

The 1,3,4-thiadiazole scaffold is known to be present in molecules with anti-inflammatory properties. The evaluation of this compound for such activity can be performed using various in vitro assays.

Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using a standard reference drug (e.g., diclofenac sodium).

Protocol: Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the ability of the compound to inhibit LPS-induced NO production.

Conclusion

This compound represents a versatile scaffold for the development of new therapeutic agents. The provided protocols offer a starting point for researchers to explore its potential in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. Further derivatization and optimization of this core structure may lead to the identification of more potent and selective drug candidates.

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 4-bromobenzoic acid and thiosemicarbazide.[1][2] Variations of the carboxylic acid, such as 4-bromo-2-nitrobenzoic acid, can also be used, which involves a subsequent reduction of the nitro group.[1][3]

Q2: What are the typical reaction conditions for this synthesis?

A2: The synthesis is generally a one-pot reaction involving the cyclodehydration of an acylthiosemicarbazide intermediate.[1] This is typically achieved by heating the reactants in the presence of a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.[4][5][6] Solvents such as ethanol, methanol, or toluene can be used, and the reaction is often carried out under reflux.[2][4][7]

Q3: Are there any alternative, "greener" synthesis methods available?

A3: Yes, methods utilizing microwave irradiation or ultrasonic irradiation have been developed to reduce reaction times and potentially use less hazardous reagents.[6] Another approach involves the use of polyphosphate ester (PPE) as a less toxic alternative to reagents like POCl3 or SOCl2.[8][9]

Q4: How is the final product purified?

A4: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, acetone, or a mixture of DMF and water.[2][4][10] Pouring the reaction mixture into ice water is a common method to precipitate the crude product before filtration and recrystallization.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Ineffective dehydrating agent. - Sub-optimal reaction temperature or time. - Degradation of starting materials or product.- Extend the reflux time or increase the reaction temperature. - Ensure the dehydrating agent (e.g., conc. H₂SO₄) is fresh and added cautiously. - Consider alternative dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). - For greener approaches, explore microwave or ultrasonic irradiation to enhance reaction kinetics.[6]
Formation of Impurities - Side reactions due to excessive heat. - Presence of moisture in the reaction. - Impure starting materials.- Monitor the reaction temperature closely. - Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary. - Check the purity of the 4-bromobenzoic acid and thiosemicarbazide before starting the reaction. - Purify the final product using column chromatography if recrystallization is insufficient.[1]
Difficulty in Product Isolation/Precipitation - Product is soluble in the reaction mixture/wash solvent. - Insufficient cooling of the reaction mixture.- Pour the reaction mixture into a larger volume of crushed ice or ice-cold water to facilitate precipitation.[4] - Ensure the mixture is thoroughly cooled before filtration.
Product is colored or off-white - Presence of colored impurities from side reactions. - Residual starting materials or by-products.- Perform multiple recrystallizations to obtain a pure, white solid.[2] - Consider treating the crude product with a decolorizing agent like activated charcoal during recrystallization.

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis using Concentrated Sulfuric Acid
  • Preparation of Acylthiosemicarbazide Intermediate:

    • In a round-bottom flask, dissolve 4-bromobenzoic acid (0.01 mol) and thiosemicarbazide (0.015 mol) in 50 mL of methanol by heating.[4]

    • Reflux the mixture for 8-10 hours.[4]

    • Pour the resulting solution into an ice-water mixture.

    • Filter the separated solid, dry it, and recrystallize from rectified spirit to obtain 4-bromobenzoyl thiosemicarbazide.[4]

  • Cyclodehydration:

    • Carefully add the 4-bromobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid with constant shaking.[4]

    • Heat the mixture at 60-70°C for 5 hours.[4]

    • Pour the cooled reaction mixture onto crushed ice.

    • Filter the resulting solid, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from an ethanol-water mixture to yield this compound.

Protocol 2: One-Pot Synthesis using Toluene
  • Reaction Setup:

    • In a 100 mL round-bottom flask, add 4-bromobenzoic acid (5 mmol) and thiosemicarbazide (5 mmol) to 50 mL of toluene.[2]

  • Reflux:

    • Heat the mixture under reflux for 4 hours.[2]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice water and filter the resulting precipitate.[2]

    • Recrystallize the filter cake from acetone to obtain the final product.[2]

Quantitative Data Summary

Method Starting Materials Catalyst/Reagent Solvent Reaction Time Temperature Yield Reference
Conventional4-bromobenzoic acid, ThiosemicarbazideConc. H₂SO₄Methanol (step 1)8-10 h (step 1), 5 h (step 2)Reflux (step 1), 60-70°C (step 2)Not specified[4]
One-Pot2-bromobenzoic acid, ThiosemicarbazideNone specifiedToluene4 hRefluxNot specified[2]
MicrowaveSubstituted benzoic acid, ThiosemicarbazideConc. H₂SO₄, POCl₃DMF3 min300 WNot specified[6]
UltrasonicSubstituted benzoic acid, ThiosemicarbazideConc. H₂SO₄None20 minRoom TempNot specified[6]
PPE MethodCarboxylic acid, ThiosemicarbazidePolyphosphate ester (PPE)Chloroform10 hReflux (60°C)64.4% (for 5-phenyl derivative)[8]

Experimental Workflow and Logic Diagrams

experimental_workflow General Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 4-Bromobenzoic Acid react Mixing in Solvent (e.g., Toluene, Ethanol) start1->react start2 Thiosemicarbazide start2->react condition Addition of Dehydrating Agent (e.g., Conc. H₂SO₄, PPA) react->condition heat Heating / Reflux condition->heat precipitate Precipitation in Ice Water heat->precipitate filter Filtration precipitate->filter recrystallize Recrystallization (e.g., from Acetone, Ethanol) filter->recrystallize product 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine recrystallize->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_time_temp Check Reaction Time & Temperature start->check_time_temp check_reagents Verify Reagent Quality start->check_reagents check_workup Review Work-up Procedure start->check_workup action_time_temp Increase reaction time or temperature. Consider alternative heating (microwave/ultrasonic). check_time_temp->action_time_temp action_reagents Use fresh, anhydrous reagents. Consider alternative dehydrating agents (PPA, POCl₃). check_reagents->action_reagents action_workup Ensure efficient precipitation with ice water. Optimize recrystallization solvent. check_workup->action_workup

Caption: Decision-making flowchart for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the acid-catalyzed cyclization of 4-bromobenzoyl thiosemicarbazide. This intermediate is typically formed in situ or isolated from the reaction of 4-bromobenzoic acid and thiosemicarbazide.[1][2] Strong dehydrating acids like concentrated sulfuric acid or phosphorus oxychloride are commonly used to facilitate the final ring-closing step.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors:

  • Reagent Quality: Ensure the purity and dryness of your starting materials (4-bromobenzoic acid and thiosemicarbazide) and the cyclizing agent (e.g., concentrated H₂SO₄, POCl₃). Moisture can decompose reagents like phosphorus oxychloride.[3]

  • Reaction Temperature: The temperature for cyclization is critical. While heating is necessary, excessive temperatures can lead to the decomposition of the starting materials, intermediate, or the final product.[4][5] A stepwise heating approach is often beneficial.[2]

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.[4][5]

  • Inefficient Mixing: Ensure the reaction mixture is stirred efficiently, especially when adding the solid thiosemicarbazide intermediate to the viscous cyclizing acid.[5]

Q3: What are the likely impurities in my final product?

A3: Common impurities include unreacted 4-bromobenzoic acid, thiosemicarbazide, and the intermediate N-(4-bromobenzoyl)thiosemicarbazide. Side products from degradation due to harsh acidic conditions or excessive heat can also be present. Proper workup, including neutralization and washing, is crucial to remove acidic residues.[5]

Q4: How can I best purify the crude this compound?

A4: Recrystallization is the most common and effective method for purification. Ethanol, or a mixture of ethanol and water, is frequently a suitable solvent system.[2][5] If recrystallization is insufficient, column chromatography using silica gel may be necessary.

Q5: Are there alternative, milder cyclizing agents I can use?

A5: Yes, while strong acids are common, other reagents have been developed. For instance, polyphosphate ester (PPE) has been used as a milder alternative to toxic additives like POCl₃ for one-pot syntheses from a carboxylic acid and thiosemicarbazide.[6][7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Poor Reagent Quality: Starting materials are impure or wet. The cyclizing agent (e.g., H₂SO₄) is old or has absorbed moisture.1. Use fresh, high-purity 4-bromobenzoic acid and thiosemicarbazide. Use a fresh, unopened bottle of concentrated sulfuric acid or phosphorus oxychloride.
2. Insufficient Temperature: The activation energy for the cyclization reaction has not been met.2. Gradually increase the reaction temperature, for example, by heating at 60-70°C, while monitoring progress with TLC.[2]
3. Reaction Time Too Short: The reaction has not proceeded to completion.3. Extend the reaction time. Monitor the consumption of the starting material/intermediate using TLC.[5]
Low Yield with Multiple Spots on TLC 1. Decomposition: The reaction temperature is too high, or the reaction time is too long, causing the product to degrade.1. Reduce the reaction temperature and/or time. Once TLC shows the starting material is consumed, proceed with the workup promptly.[5]
2. Side Reactions: The stoichiometry is incorrect, or the cyclizing agent is too harsh, leading to byproducts.2. Ensure accurate molar ratios of reactants. Consider a milder cyclizing agent if decomposition is suspected.
3. Inefficient Workup: Product is lost during the neutralization or extraction phases.3. Carefully neutralize the acidic reaction mixture by pouring it onto crushed ice and then slowly adding a base (e.g., ammonia or sodium carbonate solution) while cooling. Ensure the pH is neutral or slightly basic before filtering the precipitate.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization.1. Wash the crude product thoroughly with water and then a non-polar solvent like hexane to remove organic impurities. Attempt recrystallization from a different solvent system (e.g., ethanol/water, DMF/water).[9]
2. Residual Acid: The product is protonated due to incomplete neutralization.2. Redissolve the crude product in a suitable solvent and re-neutralize with a dilute base. Confirm the pH is neutral before attempting to isolate the solid.
Difficulty Filtering the Precipitate 1. Very Fine Particles: The product has precipitated out of solution too quickly.1. Allow the neutralized mixture to stand in an ice bath for a longer period to encourage crystal growth. Consider using a different recrystallization solvent that provides slower crystal formation.

Reaction Optimization Data

The following table summarizes various conditions for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, providing a basis for optimization.

Starting MaterialsCyclizing Agent / CatalystSolventTemperatureTime (h)Yield (%)Reference
Benzoic Acid + ThiosemicarbazideConc. H₂SO₄None60-70°C5~70-85%[2]
4-Bromobenzoic Acid + ThiosemicarbazideToluene (Reflux)TolueneReflux4Not Specified[10]
Carboxylic Acid + ThiosemicarbazidePCl₅ (Solid-phase)NoneRoom Temp->91%[9]
Carboxylic Acid + ThiosemicarbazidePolyphosphate Ester (PPE)ChloroformReflux244-70%[6][7]
4-Bromobenzoyl ThiosemicarbazideConc. H₂SO₄None60-70°C5High[2]
Methoxy Cinnamic Acid + PhenylthiosemicarbazidePOCl₃NoneReflux2Not Specified[11]

Visualized Protocols and Pathways

Reaction Pathway

The synthesis proceeds via the formation of an N-acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring.

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 4-Bromobenzoic Acid INT 4-Bromobenzoyl Thiosemicarbazide SM1->INT + H₂O SM2 Thiosemicarbazide SM2->INT PROD 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine INT->PROD + H₂O catalyst Conc. H₂SO₄ or POCl₃ INT->catalyst catalyst->PROD

Caption: Acid-catalyzed synthesis of the target compound.

General Experimental Workflow

This diagram outlines the key steps from reaction setup to the purified final product.

Experimental_Workflow start Start reactants Mix 4-Bromobenzoic Acid & Thiosemicarbazide start->reactants cyclization Add portion-wise to cold conc. H₂SO₄ reactants->cyclization heating Heat reaction mixture (e.g., 60-70°C) cyclization->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete workup Pour onto crushed ice & neutralize with base monitoring->workup Complete filtration Filter crude solid workup->filtration purification Recrystallize from Ethanol/Water filtration->purification analysis Dry and Analyze (TLC, m.p., Spectroscopy) purification->analysis end End analysis->end

Caption: Workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve low-yield issues during your experiment.

Troubleshooting_Tree start Low Yield Observed tlc Analyze crude reaction mixture by TLC start->tlc start_material Significant starting material remains? tlc->start_material increase_time Increase reaction time and/or temperature start_material->increase_time Yes streaks Streaking or many unidentified spots? start_material->streaks No decomposition Product decomposition likely. Reduce temperature/time. streaks->decomposition Yes workup_issue Check workup procedure. Ensure complete neutralization and proper extraction. streaks->workup_issue No

Caption: Decision tree for troubleshooting low yields.

Detailed Experimental Protocol

This protocol is a standard method for the synthesis of this compound using concentrated sulfuric acid.

Materials:

  • 4-Bromobenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Ammonium Hydroxide solution (or Sodium Carbonate solution)

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of Intermediate (Optional but Recommended): In a round-bottom flask, mix 4-bromobenzoic acid (1 eq.) and thiosemicarbazide (1.1 eq.). This step can be done as a solid-phase mixture or by heating in a solvent like methanol to form the 4-bromobenzoyl thiosemicarbazide intermediate.[2] If isolated, the intermediate should be dried thoroughly.

  • Cyclization: In a separate flask, cool concentrated sulfuric acid (e.g., 20 mL per 0.02 mol of intermediate) in an ice bath.[2] With vigorous stirring, add the 4-bromobenzoyl thiosemicarbazide intermediate in small portions, ensuring the temperature does not rise excessively.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture in a water or oil bath to 60-70°C for approximately 5 hours.[2]

  • Monitoring: Periodically take a small aliquot of the reaction mixture, carefully quench it in water, neutralize, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.

  • Neutralization: Slowly add a concentrated ammonium hydroxide solution or a saturated sodium carbonate solution to the acidic slurry until the pH is neutral (pH ~7-8). A precipitate will form.

  • Isolation: Filter the crude solid product using a Buchner funnel and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from 95% ethanol or an ethanol/water mixture to obtain the pure this compound as a solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS).

References

Technical Support Center: Purification of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization process.

Problem: The compound does not dissolve in the chosen solvent, even at boiling point.

  • Possible Cause: The selected solvent is unsuitable for your compound. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Solution:

    • Select an alternative solvent. Based on literature for similar 2-amino-5-aryl-1,3,4-thiadiazole derivatives, suitable solvents or solvent systems could include Dimethylformamide (DMF)/water mixtures, ethanol, or acetone.[1][2][3]

    • Use a mixed solvent system. If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]

Problem: No crystals form upon cooling.

  • Possible Causes:

    • Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[5][6]

    • The solution is supersaturated, but crystal nucleation has not been initiated.[6]

  • Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[6][7]

      • Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystallization.[6][7]

    • Reduce the solvent volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Then, allow the more concentrated solution to cool again.[5][7]

    • Cool to a lower temperature: If crystals still do not form, try cooling the flask in an ice bath or refrigerator.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The presence of significant impurities can lower the melting point of the compound.[5]

    • The solution is too concentrated, causing the compound to come out of solution above its melting point.[5]

  • Solutions:

    • Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.[5][7]

    • Lower the cooling temperature: Ensure the solution cools to a temperature below the compound's melting point before crystal formation begins.

    • Change the solvent: Select a solvent with a lower boiling point.

Problem: The resulting crystals are colored or appear impure.

  • Possible Cause: Colored impurities are co-precipitating with your compound.

  • Solution:

    • Use decolorizing carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The colored impurities will adsorb to the surface of the carbon.

    • Perform hot filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any other insoluble impurities.[4] Then, allow the filtrate to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on procedures for analogous compounds, a mixed solvent system of Dimethylformamide (DMF) and water is a good starting point.[1] Ethanol and acetone have also been used for similar thiadiazole derivatives and could be effective.[2][3]

Q2: How can I improve the yield of my recrystallization?

A2: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cooling the flask in an ice bath can help to precipitate more of the dissolved product before filtration. However, be aware that cooling too rapidly can sometimes trap impurities.

Q3: The recrystallization is happening too quickly. Is this a problem?

A3: Yes, rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. To slow down crystal growth, you can try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.[7]

Q4: How do I know if my purified product is pure?

A4: The purity of the recrystallized product can be assessed by techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., NMR, IR). A sharp melting point close to the literature value is a good indicator of purity.

Data Presentation

Table 1: Commonly Used Solvents for Recrystallization of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

Solvent/Solvent SystemCompound TypeReference
DMF/Water (1:2 v/v)2-Amino-5-substituted-1,3,4-thiadiazoles[1]
Acetone5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine[2]
EthanolDerivatives of 1,3,4-thiadiazole[3]
Rectified Spirit2-Amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles[8]

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a general guideline. Optimization may be required.

  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., DMF/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualization

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect, wash, and dry pure crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out end End collect->end induce Induce Crystallization (scratch/seed) no_crystals->induce induce->crystals_form Success reduce_solvent Reduce solvent volume and re-cool induce->reduce_solvent Failure reduce_solvent->cool add_solvent Reheat, add more solvent, and cool slowly oiling_out->add_solvent add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purifying 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine using column chromatography. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds.

Q2: How do I determine the best solvent system (eluent) for the separation?

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the Rf value of the desired product preferably between 0.2 and 0.4. A common starting point for developing a solvent system for this compound is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. Some literature also suggests the use of benzene and acetone mixtures for TLC analysis of similar compounds.[1]

Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?

Streaking is a common issue when purifying amine-containing compounds on silica gel, which is acidic. This can be due to strong interactions between the basic amine group and the acidic silica. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your eluent.

  • Consider using a different stationary phase, such as neutral or basic alumina.

Q4: What are the potential impurities I should be looking to separate?

Common impurities can include unreacted starting materials such as 4-bromobenzoic acid and thiosemicarbazide, as well as by-products from the cyclization reaction.[2] The exact nature of the impurities will depend on the specific synthetic route employed.

Q5: How much crude sample can I load onto my column?

A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel used for packing the column. Overloading the column will lead to poor separation and overlapping of bands.

Q6: My purified compound shows low yield after column chromatography. What are the possible reasons?

Low yield can result from several factors:

  • Compound instability: The compound may be degrading on the acidic silica gel.

  • Irreversible adsorption: The compound may be too polar and sticking irreversibly to the silica.

  • Co-elution with impurities: If the separation is not optimal, a significant portion of the product might be discarded with mixed fractions.

  • Loss during workup: Material can be lost during solvent evaporation or transfers.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. It is crucial to first determine the optimal eluent system through TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Optionally, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Preparation and Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the prepared sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the starting, low-polarity solvent system.

  • Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute compounds with increasing polarity.

  • Collect fractions in separate test tubes.

5. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Starting ConditionsOptimization Notes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)For highly basic compounds, consider neutral or basic alumina.
Mobile Phase (Eluent) n-Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Eluent Modifier 0.1 - 1% Triethylamine (optional)Add if streaking is observed on TLC.
Target Rf Value 0.2 - 0.4Adjust eluent polarity to achieve this for optimal separation.

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification issue Problem Encountered start->issue no_elution Compound not eluting issue->no_elution Is the compound stuck at the top? streaking Streaking of compound band issue->streaking Is the band broad and tailing? poor_separation Poor separation of bands issue->poor_separation Are the bands overlapping? low_yield Low yield of purified product issue->low_yield Is the final amount less than expected? solution1 Increase eluent polarity no_elution->solution1 solution2 Add basic modifier (e.g., Et3N) or use alumina streaking->solution2 solution3 Optimize solvent system via TLC Use a shallower gradient Do not overload the column poor_separation->solution3 solution4 Check for compound stability on silica Ensure complete elution Minimize transfer losses low_yield->solution4 end Successful Purification solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseSolution
Incomplete reaction of starting materials Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). The solvent system for TLC can be a mixture of ethyl acetate and petroleum ether (1:3 v/v). If the starting material spots persist, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction conditions The choice of cyclizing agent and reaction conditions is crucial. Strong acids like concentrated sulfuric acid or phosphorus oxychloride are commonly used. For instance, heating the intermediate 4-substituted benzoyl thiosemicarbazide with concentrated sulfuric acid at 60-70°C for 5 hours has been reported to give good yields.[1]
Formation of side products The primary side product is often the isomeric 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol, especially if the reaction medium is not sufficiently acidic. Ensure the reaction is performed under strictly acidic conditions.
Loss of product during work-up and purification The product is typically a solid. After pouring the reaction mixture into ice-cold water, ensure complete precipitation. Washing the crude product should be done with cold water to minimize loss. Recrystallization from a suitable solvent like ethanol, a mixture of ethanol and water, or DMF is recommended for purification.[1][2]

Problem 2: Presence of Impurities in the Final Product

Possible Impurities and Their Identification:

ImpurityIdentification and DifferentiationMitigation
Unreacted 4-bromobenzoic acid or 4-bromobenzoyl chloride Can be detected by TLC. 4-bromobenzoic acid will have a different Rf value and can be removed by washing the crude product with a dilute sodium bicarbonate solution.Ensure stoichiometric amounts of reactants or a slight excess of thiosemicarbazide.
Unreacted Thiosemicarbazide Soluble in water and can be removed during the aqueous work-up.Use of a slight excess of the acylating agent (4-bromobenzoyl derivative).
1-(4-Bromobenzoyl)thiosemicarbazide (Intermediate) This intermediate may persist if the cyclization is incomplete. It will have a different melting point and spectroscopic characteristics (e.g., different chemical shifts in NMR) compared to the final product.Increase the reaction time or temperature of the cyclization step. Ensure the dehydrating agent is active.
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol (Isomeric Side Product) This is the most common side product. It can be differentiated from the desired product by its spectroscopic data (NMR, IR) and melting point. The triazole will have a distinct tautomeric thiol proton signal in its NMR spectrum.Maintain acidic conditions during the cyclization step. Cyclization in an alkaline medium favors the formation of the 1,2,4-triazole isomer.
N,N'-bis(4-bromobenzoyl)hydrazine This can form if there is an excess of the 4-bromobenzoylating agent relative to thiosemicarbazide. It is a symmetrical molecule and will have a simpler NMR spectrum than the desired product.Use a 1:1 stoichiometric ratio of the 4-bromobenzoyl derivative and thiosemicarbazide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common route is the reaction of a 4-bromobenzoyl derivative with thiosemicarbazide to form an intermediate, 1-(4-bromobenzoyl)thiosemicarbazide, which is then cyclized under acidic conditions. The starting 4-bromobenzoyl derivative can be 4-bromobenzoic acid or 4-bromobenzoyl chloride.[3]

Q2: What is the role of the acid catalyst in the cyclization step?

A2: The acid catalyst, such as concentrated H₂SO₄ or POCl₃, acts as a dehydrating agent to facilitate the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring.

Q3: How can I avoid the formation of the isomeric 1,2,4-triazole?

A3: The formation of the 1,2,4-triazole isomer is favored under alkaline conditions. To exclusively synthesize the 1,3,4-thiadiazole, it is critical to perform the cyclization in a strong acidic medium.

Q4: What are the typical yields for this synthesis?

A4: Yields can vary depending on the specific protocol and scale. However, yields ranging from 70% to over 90% have been reported in the literature for analogous compounds under optimized conditions.[4] A solvent-free approach using grinding has reported yields of around 77%.[3]

Q5: What are the recommended purification methods?

A5: The crude product is typically purified by recrystallization. Common solvents for recrystallization include ethanol, a mixture of ethanol and water, or dimethylformamide (DMF).[1][2] Purity can be checked by TLC and melting point determination.

Experimental Protocols

Protocol 1: Synthesis from 4-Bromobenzoic Acid and Thiosemicarbazide using POCl₃

  • Step 1: Synthesis of 1-(4-Bromobenzoyl)thiosemicarbazide. (This step can be bypassed if starting with the intermediate). In a round-bottom flask, a mixture of 4-bromobenzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.

  • Step 2: Cyclization. To the mixture from Step 1, add phosphorus oxychloride (POCl₃, 8 mL) and reflux for 3 hours.[5]

  • Work-up. After cooling, the reaction mixture is carefully poured into 40 mL of distilled water and then refluxed for an additional 4 hours. The mixture is cooled and left to stand for 24 hours.

  • Purification. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[5]

Protocol 2: Synthesis from 4-Bromobenzoic Acid and Thiosemicarbazide using H₂SO₄

  • Step 1: Formation of the acylthiosemicarbazide. A mixture of 4-bromobenzoic acid esters and thiosemicarbazide (0.015 mol) is dissolved in 50 mL of methanol by heating and refluxed for 8-10 hours. The intermediate is isolated after adding an ice-water mixture.[1]

  • Step 2: Cyclization. The 1-(4-bromobenzoyl)thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with shaking. The mixture is then heated to 60-70°C for 5 hours.[1]

  • Work-up. The reaction mixture is allowed to cool to room temperature overnight and then carefully poured onto crushed ice. The precipitated solid is filtered and washed thoroughly with water.

  • Purification. The crude product is dried and recrystallized from an ethanol-water mixture.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines.

Starting Aryl MoietyCyclizing AgentReaction ConditionsYield (%)Reference
4-Substituted Phenylconc. H₂SO₄60-70°C, 5 h70-85[1]
PhenylPOCl₃Reflux, 3 h>90[6]
4-Bromophenyl (solvent-free)conc. H₂SO₄ (catalytic)Grinding, room temp, 1 h~77[3]
Aromatic acidsPOCl₃/PCl₅ (solid phase)Grinding, room temp, 5-15 min>94[4]

Visualizations

Synthesis_Workflow Start Starting Materials: 4-Bromobenzoic Acid Thiosemicarbazide Intermediate 1-(4-Bromobenzoyl)thiosemicarbazide Start->Intermediate Acylation Acid_Cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄, POCl₃) Intermediate->Acid_Cyclization Product This compound (Desired Product) Acid_Cyclization->Product Workup Aqueous Work-up (Precipitation) Product->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Reaction_Pathways Intermediate 1-(4-Bromobenzoyl)thiosemicarbazide Acid_Conditions Acidic Medium (H⁺, -H₂O) Intermediate->Acid_Conditions Alkaline_Conditions Alkaline Medium (OH⁻, -H₂O) Intermediate->Alkaline_Conditions Thiadiazole This compound (Desired Product) Acid_Conditions->Thiadiazole Favored Pathway Triazole 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol (Side Product) Alkaline_Conditions->Triazole Side Reaction Pathway

Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate under different pH conditions.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Problem->Check_Completion Check_pH Verify Acidic Conditions Problem->Check_pH Check_Stoichiometry Review Stoichiometry of Reactants Problem->Check_Stoichiometry Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction Starting Material Remains Triazole_Formation Isomeric Triazole Formation Check_pH->Triazole_Formation pH > 7 Bis_Adduct_Formation Bis-Acyl Hydrazine Formation Check_Stoichiometry->Bis_Adduct_Formation Excess Acylating Agent Solution1 Increase Reaction Time/Temp Incomplete_Reaction->Solution1 Solution2 Ensure Strong Acidic Medium Triazole_Formation->Solution2 Solution3 Use 1:1 Stoichiometry Bis_Adduct_Formation->Solution3

Caption: A logical troubleshooting guide for common issues in the synthesis of the target compound.

References

Technical Support Center: 1,3,4-Thiadiazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these critical cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 1,3,4-thiadiazole ring?

A1: The most prevalent and versatile starting materials for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazide and its derivatives.[1][2] These compounds can be cyclized with a variety of reagents, including carboxylic acids, acid chlorides, and carbon disulfide, to form the thiadiazole ring.[1][3] Another common route involves the use of N,N'-diacylhydrazines, which are cyclized using a thionating agent like Lawesson's reagent.[4][5]

Q2: I am experiencing a very low yield in my 1,3,4-thiadiazole synthesis. What are the likely causes?

A2: Low yields in 1,3,4-thiadiazole synthesis are a common issue and can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. It is advisable to perform small-scale trial reactions to identify the optimal conditions for your specific substrates.[6]

  • Purity of Reagents and Solvents: Impurities in the starting materials or the presence of water in the solvents can lead to unwanted side reactions and incomplete conversion.[6] Hydrazine derivatives, in particular, can degrade over time, so using a fresh or purified batch is recommended.[7]

  • Inefficient Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent (e.g., sulfuric acid, polyphosphoric acid, phosphorus oxychloride) can significantly impact the yield.

  • Product Decomposition: The synthesized 1,3,4-thiadiazole may be unstable under the reaction or work-up conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) can help detect product degradation.[6][8]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products is a frequent challenge. When starting from thiosemicarbazides, a common side product is the corresponding 1,3,4-oxadiazole.[9] The reaction pathway can be influenced by the choice of cyclizing reagent. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) tends to favor the formation of the 1,3,4-oxadiazole, while p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine can selectively produce the 1,3,4-thiadiazole.[9] Incomplete cyclization can also result in the presence of unreacted starting materials or intermediate acylthiosemicarbazides.

Q4: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,3,4-thiadiazoles?

A4: Achieving high regioselectivity is crucial when synthesizing unsymmetrically substituted 1,3,4-thiadiazoles. The choice of reagents and reaction conditions plays a significant role. For example, in the reaction of a thiosemicarbazide intermediate, using p-TsCl with triethylamine in N-methyl-2-pyrrolidone has been shown to provide high regioselectivity for the 2-amino-1,3,4-thiadiazole over the corresponding oxadiazole.[9] The nature of the substituents on the thiosemicarbazide can also influence the regioselectivity.

Q5: What are the best practices for purifying 1,3,4-thiadiazole derivatives?

A5: The most common method for purifying solid 1,3,4-thiadiazole derivatives is recrystallization.[2] Ethanol, or aqueous ethanol, is a frequently used solvent for this purpose.[10] If the product "oils out" during recrystallization, trying a different solvent or a solvent mixture, along with slow cooling and seeding with a pure crystal, can promote proper crystallization.[1] For products that are difficult to crystallize or are not solids, column chromatography on silica gel is a standard alternative.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common problems encountered in 1,3,4-thiadiazole cyclization reactions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent & Solvent Purity check_conditions->check_reagents  Optimal optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions  Suboptimal check_atmosphere Ensure Inert Atmosphere (if required) check_reagents->check_atmosphere  Pure purify_reagents Purify Reagents/ Use Dry Solvents check_reagents->purify_reagents  Impure check_workup Review Workup & Purification check_atmosphere->check_workup  Adequate improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert  Inadequate modify_workup Modify Extraction/ Purification Method check_workup->modify_workup  Losses Detected

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Issue 2: Formation of 1,3,4-Oxadiazole as a Side Product

When synthesizing 2-amino-1,3,4-thiadiazoles from thiosemicarbazide intermediates, the formation of the corresponding 2-amino-1,3,4-oxadiazole can be a significant side reaction.

Decision Tree for Selective Synthesis

selectivity_decision_tree start Starting Material: Acylthiosemicarbazide desired_product Desired Product? start->desired_product reagent_tscl Use p-TsCl / Et3N in NMP desired_product->reagent_tscl Thiadiazole reagent_edc Use EDC.HCl in DMSO desired_product->reagent_edc Oxadiazole thiadiazole 2-Amino-1,3,4-thiadiazole oxadiazole 2-Amino-1,3,4-oxadiazole reagent_tscl->thiadiazole reagent_edc->oxadiazole

Caption: Decision tree for selecting reagents for selective synthesis.

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
Dehydrating AgentTypical Reaction ConditionsReported Yield RangeNotes
Conc. H₂SO₄ Heating with thiosemicarbazide and carboxylic acid.Moderate to GoodA common and cost-effective method.
POCl₃ Reflux with thiosemicarbazide and carboxylic acid.High (can be >90%)Often used for high yields; requires careful handling due to its corrosive nature.[11][12]
Polyphosphoric Acid (PPA) Heating thiosemicarbazide and carboxylic acid in PPA.Good to HighActs as both a solvent and a dehydrating agent.
Table 2: Yields for the One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent

This method involves the reaction of an aryl hydrazide with an aryl aldehyde, followed by cyclization with Lawesson's reagent.

R¹ Substituent (on Hydrazide)R² Substituent (on Aldehyde)SolventYield (%)
HHToluene85
H4-ClToluene92
H4-OCH₃Toluene88
4-OCH₃HToluene82
4-OCH₃4-ClToluene97
4-OCH₃4-OCH₃Toluene95
4-OCH₃3,4-(OCH₃)₂Toluene75

Data synthesized from a representative procedure.[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol is adapted from a general method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from an aromatic carboxylic acid and thiosemicarbazide using phosphorus oxychloride.[11][12]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, acts as reagent and solvent)

  • Water

  • 50% Sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • In a dry round-bottom flask, add the aromatic carboxylic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (e.g., 10 mL for 3.00 mmol of acid) to the flask with stirring at room temperature.

  • Continue stirring for 20 minutes.

  • Add thiosemicarbazide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully and slowly add water (e.g., 40 mL) to quench the reaction.

  • Reflux the resulting suspension for 4 hours.

  • Cool the mixture and basify to a pH of 8 using a 50% sodium hydroxide solution.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

General Reaction Workflow

synthesis_workflow start Start: Aromatic Carboxylic Acid + Thiosemicarbazide step1 Add POCl3 Stir at RT, 20 min start->step1 step2 Heat at 80-90°C, 1 hr step1->step2 step3 Quench with H2O (ice bath) step2->step3 step4 Reflux for 4 hrs step3->step4 step5 Basify to pH 8 with NaOH step4->step5 step6 Filter and Wash Precipitate step5->step6 step7 Recrystallize from Ethanol step6->step7 end Product: 2-Amino-5-aryl-1,3,4-thiadiazole step7->end

Caption: A typical workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent

This protocol describes a one-pot, two-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from an aryl hydrazide and an aryl aldehyde.[5]

Materials:

  • Aryl hydrazide (1.0 eq)

  • Aryl aldehyde (1.0 eq)

  • Ethanol

  • Toluene

  • Lawesson's reagent (LR)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • In a round-bottom flask, dissolve the aryl hydrazide (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol.

  • Reflux the mixture for 2 hours to form the N-aroylhydrazone intermediate.

  • Remove the ethanol in vacuo.

  • To the crude N-aroylhydrazone, add toluene, Lawesson's reagent, and a catalytic amount of DMAP.

  • Reflux the resulting mixture for 10 hours.

  • After cooling, purify the reaction mixture by column chromatography to obtain the 2,5-disubstituted-1,3,4-thiadiazole.

Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory, and all necessary safety precautions should be taken. Users should consult the primary literature for detailed procedures and safety information.

References

alternative reagents for the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. It explores alternative reagents and methodologies to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[1][2] For the synthesis of this compound, this typically involves the reaction of 4-bromobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[3]

Q2: Are there greener or less hazardous alternatives to phosphorus oxychloride (POCl₃)?

Yes, several less hazardous reagents can be used for the cyclodehydration step. These include concentrated sulfuric acid, polyphosphoric acid (PPA), and methanesulfonic acid.[1] Polyphosphate ester (PPE) has also been reported as an effective and less toxic alternative for a one-pot synthesis.[4][5] Green chemistry approaches utilizing microwave or ultrasonic irradiation can also reduce the need for harsh reagents and shorten reaction times.[6]

Q3: Can I use 4-bromobenzaldehyde as a starting material instead of 4-bromobenzoic acid?

Yes, an alternative route involves the initial condensation of thiosemicarbazide with an aldehyde, in this case, 4-bromobenzaldehyde, to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization to yield the desired 2-amino-1,3,4-thiadiazole derivative.[7] Reagents like ferric chloride can be used for this oxidative cyclization.[1]

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may require more time, a higher temperature, or a more efficient dehydrating agent.

  • Side product formation: Undesired side reactions can consume starting materials. This can sometimes be mitigated by adjusting the reaction temperature or the order of reagent addition.

  • Degradation of starting material or product: The reaction conditions might be too harsh. Consider using a milder dehydrating agent.

  • Purification losses: The product might be lost during workup and recrystallization. Optimizing the purification solvent system can help.

Q5: I am observing the formation of an unexpected side product. What could it be?

In syntheses involving thiosemicarbazides and carboxylic acids, the formation of 1,2,4-triazole-3-thiol derivatives is a possible side reaction pathway, particularly if the reaction conditions are not optimized for thiadiazole formation.[8] The specific conditions, including the choice of acid and cyclizing agent, can influence the regioselectivity of the cyclization.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low or No Product Formation Inefficient dehydrating agent.Replace POCl₃ with a stronger or more suitable agent like polyphosphoric acid (PPA) or methanesulfonic acid.[1] Consider using polyphosphate ester (PPE) for a one-pot approach.[4]
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials.Ensure the purity of 4-bromobenzoic acid and thiosemicarbazide. Recrystallize if necessary.
Formation of Multiple Products Non-selective cyclization.Optimize the reaction conditions. For instance, the choice of solvent and the nature of the acidic catalyst can influence the reaction pathway.
Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and extend the reaction time.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction mixture or workup solvents.After quenching the reaction with ice-water, adjust the pH to precipitate the product.[9] Use a different solvent system for recrystallization. A mixture of DMF and water is sometimes effective.[9]
Oily product instead of a solid precipitate.Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also help.
Use of Hazardous Reagents Concerns over the toxicity and handling of POCl₃.Employ alternative, less hazardous cyclizing agents such as polyphosphate ester (PPE).[4][5] Explore green synthetic methods like microwave-assisted or ultrasound-promoted reactions which can reduce the need for harsh chemicals.[6]

Alternative Reagents and Methodologies

The following table summarizes alternative reagents for the key starting materials in the synthesis of this compound.

Starting Material Alternative Reagent Cyclizing/Promoting Agent Key Advantages Reference
4-Bromobenzoic Acid4-Bromobenzoyl ChloridePyridineCan be more reactive than the carboxylic acid.[10]
4-Bromobenzoic Acid4-BromobenzaldehydeIodine (for oxidative cyclization of the intermediate thiosemicarbazone)Milder conditions for the initial condensation step.[7]
ThiosemicarbazideSubstituted ThiosemicarbazidesVariesAllows for the introduction of substituents on the amino group.[1]
Cyclizing Agent
Phosphorus Oxychloride (POCl₃)Polyphosphoric Acid (PPA)HeatEffective dehydrating agent, often gives good yields.[1]
Concentrated Sulfuric AcidHeatReadily available and inexpensive.[1][6]
Polyphosphate Ester (PPE)HeatEnables one-pot synthesis, avoiding toxic reagents.[4][5]
Microwave IrradiationN/AShorter reaction times, often higher yields, and environmentally friendly.[6]
Ultrasonic IrradiationN/AEnhanced reaction rates and yields under milder conditions.[6]

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Oxychloride

This is a common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[3]

  • In a dry reaction vessel, add equimolar amounts of 4-bromobenzoic acid and thiosemicarbazide.

  • Add phosphorus oxychloride, typically in excess, to act as both a reagent and a solvent.

  • The mixture is heated, often under reflux, for several hours. The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting solution is neutralized with a base (e.g., ammonia solution or sodium bicarbonate) to precipitate the crude product.

  • The solid is filtered, washed with water, and dried.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol or a DMF/water mixture, to afford the pure this compound.

Protocol 2: One-Pot Synthesis using Polyphosphate Ester (PPE)

This method provides a less hazardous alternative to using POCl₃.[4][5]

  • A mixture of 4-bromobenzoic acid and thiosemicarbazide is prepared in a suitable solvent like chloroform or without a solvent.

  • Polyphosphate ester (PPE) is added to the mixture.

  • The reaction mixture is heated at an elevated temperature (e.g., 85-90 °C) for a specified period, with stirring.

  • After the reaction is complete, the mixture is cooled and diluted with water.

  • The pH is neutralized with a base such as sodium bicarbonate.

  • The precipitated product is filtered, washed with water, and then with a non-polar solvent like hexane.

  • The product can be further purified by recrystallization if necessary.

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_reagents Alternative Reagents cluster_workup Workup & Purification A 4-Bromobenzoic Acid C Mixing & Heating A->C B Thiosemicarbazide B->C D Quenching (Ice-Water) C->D Cyclization R1 POCl3 R1->C R2 PPA / H2SO4 R2->C R3 PPE (One-Pot) R3->C E Neutralization & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Final Product: 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine G->H

Caption: Synthetic workflow for this compound.

troubleshooting_guide Start Low Reaction Yield? Condition1 Incomplete Reaction? Start->Condition1 Yes Condition2 Side Product Formation? Start->Condition2 No Action1a Increase Reaction Time/Temp Condition1->Action1a Yes Action1b Use Stronger Cyclizing Agent (e.g., PPA) Condition1->Action1b Yes Condition1->Condition2 No Action2a Adjust Temperature Condition2->Action2a Yes Action2b Change Solvent/Catalyst Condition2->Action2b Yes Condition3 Purification Loss? Condition2->Condition3 No Action3 Optimize Recrystallization Solvent System Condition3->Action3 Yes

Caption: Troubleshooting guide for low yield in thiadiazole synthesis.

References

Technical Support Center: Enhancing the Solubility of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine in biological assays. Poor aqueous solubility is a common hurdle for many promising compounds, and this guide offers practical strategies and detailed protocols to ensure reliable and reproducible experimental outcomes.

I. Compound Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₈H₆BrN₃S--INVALID-LINK--[1]
Molecular Weight 256.12 g/mol --INVALID-LINK--[1]
Melting Point 228-232 °CAlfa Aesar
Appearance White to off-white powder-
Predicted LogP 2.4--INVALID-LINK--[1]

II. Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides step-by-step solutions.

dot

Caption: Troubleshooting workflow for compound precipitation.

Q1: My compound precipitates out of the aqueous assay buffer when I dilute it from my DMSO stock solution. What should I do?

A1: This is a common issue for poorly soluble compounds. Here’s a systematic approach to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay. It's possible that your current working concentration exceeds the compound's solubility limit in the final assay buffer, even with a small percentage of DMSO.

  • Optimize the Co-solvent Concentration:

    • DMSO: While an excellent solvent for this compound, high concentrations of DMSO can be toxic to cells and interfere with assay results. Aim for a final DMSO concentration of ≤0.5% (v/v). If you are already at this level and still see precipitation, consider other options.

    • Ethanol: As an alternative or in combination with DMSO, ethanol can be used as a co-solvent. Some compounds are more soluble in a DMSO/ethanol mixture.

  • pH Adjustment: The amine group in this compound suggests that its solubility will be pH-dependent. The protonated form at acidic pH is likely more soluble than the neutral form at basic pH.

    • Determine the pKa: If not experimentally determined, you can predict the pKa of the amine group using computational tools.

    • Buffer Selection: If your assay allows, try using a buffer with a lower pH to increase the proportion of the more soluble, protonated form of the compound.

  • Use of Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity. You can prepare a stock solution of your compound complexed with HP-β-CD.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, be cautious as surfactants can interfere with some biological assays.

Q2: I am observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Yes, poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

  • Visual Inspection: Always visually inspect your stock solutions and final assay solutions for any signs of precipitation (cloudiness, particulates).

  • Sonication: After preparing your stock solution, sonication can help to break up any small aggregates and ensure complete dissolution.

  • Fresh Dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment. Avoid using diluted solutions that have been stored for an extended period, as the compound may precipitate over time.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Based on the properties of similar 1,3,4-thiadiazole derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Ethanol and methanol are also viable options. The compound is poorly soluble in water.

Q2: How do I prepare a stock solution in DMSO?

A2:

  • Accurately weigh the desired amount of this compound (MW: 256.12 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I increase the aqueous solubility of this compound without using organic solvents?

A3: Complexation with cyclodextrins is a highly effective method. Here is a general protocol for preparing an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD):

  • Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Centrifuge the suspension to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm filter to obtain a clear, saturated solution of the complex. The concentration of the dissolved compound can then be determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Q4: What is the likely effect of pH on the solubility of this compound?

A4: this compound contains a basic amine group. Therefore, its aqueous solubility is expected to be significantly higher in acidic conditions (lower pH) where the amine group is protonated, compared to neutral or basic conditions (higher pH) where it is in its less soluble, neutral form.

dot

pH_Solubility cluster_pH Effect of pH on Solubility pH_Scale Low pH (Acidic) -> High pH (Basic) Protonation Amine Group (NH2) is Protonated (NH3+) Neutral Amine Group (NH2) is in Neutral Form Solubility_High Higher Aqueous Solubility Protonation->Solubility_High favors Solubility_Low Lower Aqueous Solubility Neutral->Solubility_Low leads to

Caption: Relationship between pH and solubility.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 256.12 g/mol )

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 2.56 mg of this compound into the tube.

    • Add 1.0 mL of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

    • If any solid particles remain, sonicate the tube for 5-10 minutes in a water bath.

    • Store the 10 mM stock solution in aliquots at -20°C.

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol helps to determine the concentration of HP-β-CD required to achieve a desired concentration of the compound in an aqueous buffer.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Procedure:

    • Prepare a series of HP-β-CD solutions in the aqueous buffer at various concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 mM).

    • Add an excess amount of this compound to each HP-β-CD solution.

    • Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Centrifuge the samples at high speed to pellet the undissolved compound.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method.

    • Plot the concentration of the dissolved compound as a function of the HP-β-CD concentration. This plot will indicate the required HP-β-CD concentration to solubilize the desired amount of the compound.

V. Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not definitively established, derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities suggest potential interactions with the following pathways:

dot

Signaling_Pathways cluster_compound This compound cluster_pathways Potential Target Pathways cluster_outcomes Biological Outcomes Compound This compound NFkB NF-κB Signaling Pathway (Anti-inflammatory) Compound->NFkB may inhibit MAPK MAPK Signaling Pathway (Cell Proliferation, Apoptosis) Compound->MAPK may modulate Bacterial_Enzymes Bacterial Enzyme Inhibition (Antimicrobial) Compound->Bacterial_Enzymes may inhibit Inflammation_Reduction Reduced Inflammation NFkB->Inflammation_Reduction Apoptosis_Induction Induction of Apoptosis in Cancer Cells MAPK->Apoptosis_Induction Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Bacterial_Enzymes->Bacterial_Growth_Inhibition

Caption: Potential signaling pathways affected by the compound.

Further research is necessary to elucidate the precise molecular targets and mechanisms of action of this compound. Researchers should consider these potential pathways when designing experiments to investigate its biological effects.

References

overcoming resistance with 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming therapeutic resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anticancer activity of these thiadiazole derivatives?

A1: The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interfere with critical cellular processes.[1][2][3] Their structural similarity to pyrimidine, a key component of nucleobases, allows them to potentially disrupt DNA replication.[2][4] Key mechanisms include the induction of apoptosis (programmed cell death), interference with cell cycle progression, and inhibition of specific protein kinases involved in cancer cell growth and survival.[1][3][5]

Q2: How do these derivatives help in overcoming drug resistance?

A2: Drug resistance in cancer is often linked to the suppression of apoptosis.[5] Certain this compound derivatives can overcome this by inducing apoptosis through pathways independent of common resistance mechanisms. For example, studies have shown that potent derivatives can increase the expression of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2, thereby triggering the apoptotic cascade in resistant cells.[5]

G Thiadiazole Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiadiazole->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Permeabilizes Membrane Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Apoptosis induction pathway by thiadiazole derivatives.

Q3: What are the general biological activities associated with 1,3,4-thiadiazole derivatives?

A3: Beyond their anticancer properties, 1,3,4-thiadiazole derivatives are a versatile class of compounds known for a broad spectrum of biological activities. These include antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, anticonvulsant, and diuretic effects.[6][7][8]

Troubleshooting Guides

Q4: My this compound derivative shows poor solubility in aqueous media. What can I do?

A4: This is a common issue with heterocyclic organic compounds. Here are a few troubleshooting steps:

  • Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO first, and then dilute it to the final concentration with your aqueous medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • pH Adjustment: Depending on the specific derivative's pKa, adjusting the pH of the medium might improve solubility.

  • Formulation: For in vivo studies, consider formulation strategies such as using cyclodextrins or creating nanoparticles to enhance solubility and bioavailability.

Q5: I am not observing the expected level of cytotoxicity in my cancer cell line. What are the possible reasons?

A5: Several factors could contribute to lower-than-expected activity. Use the following decision tree to diagnose the issue.

G Start Low Cytotoxicity Observed CheckCompound 1. Verify Compound Integrity (Purity, Stability) Start->CheckCompound CheckCells 2. Assess Cell Line (Health, Passage #, Resistance Profile) Start->CheckCells CheckProtocol 3. Review Assay Protocol (Concentration, Incubation Time, Seeding Density) Start->CheckProtocol CheckSolubility 4. Confirm Compound Solubility (Precipitation in media?) Start->CheckSolubility Result1 Degraded/Impure Compound CheckCompound->Result1 Result2 Resistant Cell Line / Unhealthy Cells CheckCells->Result2 Result3 Suboptimal Assay Conditions CheckProtocol->Result3 Result4 Poor Bioavailability in Assay CheckSolubility->Result4

Caption: Troubleshooting guide for low cytotoxicity experiments.

Q6: My synthesis reaction is resulting in a low yield. How can I optimize it?

A6: The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles often involves the cyclization of a thiosemicarbazide with an acid.[8][9] To optimize the yield:

  • Dehydrating Agent: Ensure the strength and amount of the dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) are appropriate.

  • Reaction Time and Temperature: Both insufficient and excessive heating can lead to low yields or side products. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purification: The final product must be thoroughly washed to remove unreacted starting materials and acid residues. Recrystallization from a suitable solvent like ethanol is crucial for obtaining a high-purity product.[8]

Data Hub: Comparative Cytotoxicity

The cytotoxic potential of these derivatives is highly dependent on the substitutions on the thiadiazole core. The following tables summarize reported IC₅₀ values against various cancer cell lines, providing a baseline for structure-activity relationship (SAR) studies.

Table 1: Cytotoxicity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives [1][5]

Derivative ID2-Amino SubstituentMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
4a -C(O)CH₂-(4-methylpiperazin-1-yl)51.56-
4e -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)2.323.13
4g -C(O)CH₂-(4-(4-fluorophenyl)piperazin-1-yl)--
4i -C(O)CH₂-(4-benzylpiperidin-1-yl)--
5-FU (Control) N/A6.807.90

Table 2: Cytotoxicity of Various 1,3,4-Thiadiazole Derivatives [4]

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
ST10MCF-749.6Etoposide>100
ST10MDA-MB-23153.4Etoposide80.2
2g LoVo2.44--
2g MCF-723.29--

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole [8]

This protocol outlines the fundamental acid-catalyzed cyclization method.

G cluster_0 Reaction Setup cluster_1 Workup & Purification Mix 1. Mix Thiosemicarbazide (0.1 mol) & Aryl Carboxylic Acid (0.1 mol) AddAcid 2. Add conc. Sulfuric Acid (catalyst) Mix->AddAcid Reflux 3. Reflux for ~1 hour AddAcid->Reflux Pour 4. Pour mixture onto crushed ice Reflux->Pour Filter 5. Filter the solid precipitate Pour->Filter Wash 6. Wash with water Filter->Wash Recrystallize 7. Recrystallize from ethanol Wash->Recrystallize Product Final Product: 2-Amino-5-Aryl-1,3,4-Thiadiazole Recrystallize->Product

Caption: General workflow for the synthesis of thiadiazole derivatives.

Methodology:

  • Combine equimolar amounts (e.g., 0.1 mole) of the desired aryl carboxylic acid and thiosemicarbazide.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops) to the mixture.

  • Reflux the reaction mixture for approximately 1 hour, monitoring progress with TLC.

  • After cooling, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the resulting solid using a Buchner funnel.

  • Wash the solid thoroughly with water to remove any residual acid.

  • Purify the crude product by recrystallizing from absolute ethanol to yield the final 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol 2: MTT Cytotoxicity Assay [4][10]

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Methodology:

  • Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[4][10]

  • Solubilization: Carefully remove the medium and add 60-100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550 nm.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

References

Validation & Comparative

Comparative Study on the Anticancer Activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and mechanistic properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine in comparison to established anticancer agents, providing valuable insights for researchers and drug development professionals.

The quest for novel and more effective anticancer agents is a cornerstone of oncological research. Among the myriad of heterocyclic compounds investigated for their therapeutic potential, 1,3,4-thiadiazole derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including significant anticancer effects. This guide presents a comparative study of the anticancer activity of a specific derivative, this compound, against other alternatives, supported by available experimental data.

Cytotoxic Activity: A Quantitative Comparison

While direct head-to-head comparative studies for this compound against a wide range of anticancer drugs are limited in publicly available literature, valuable insights can be gleaned from studies on its close analogs, particularly the 5-(4-chlorophenyl) derivative. Research indicates that the nature of the substituent on the phenyl ring at the 5-position of the 1,3,4-thiadiazole core is crucial for its cytotoxic activity.[1]

Studies on 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have demonstrated their potential as anticancer agents. For instance, derivatives with bromo, hydroxyl, and methoxy substituents have shown moderate to good anticancer activity against human breast cancer cell lines (MCF-7).[2] While specific IC50 values for the 5-(4-Bromophenyl) derivative are not consistently reported across multiple cell lines in a single study, research on the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives provides a strong indication of its potential potency. These chloro-analogs have demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 2.32 to 6.51 µg/mL, outperforming the standard drug 5-fluorouracil (5-FU) in some cases.[3][4]

For a comparative perspective, the following table summarizes the available cytotoxic activity data for derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine and a standard chemotherapeutic agent.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Derivatives of 4-(4-Bromophenyl)thiazol-2-amine
Compound p2MCF-710.55-Fluorouracil5.2
5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives
Derivative with o-ethoxyphenyl piperazine acetamideMCF-72.32 ± 0.18 (µg/mL)5-Fluorouracil6.80 ± 0.45 (µg/mL)
HepG23.13 ± 0.25 (µg/mL)5-Fluorouracil8.40 (µg/mL)
Derivative with benzyl piperidine acetamideMCF-72.32 (µM)--
HepG2---
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide
Compound 1RXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82
HT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71
LOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 1,3,4-thiadiazole derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancer cells.

Apoptosis Induction

Mechanistic studies on active 1,3,4-thiadiazole derivatives reveal their pro-apoptotic effects are mediated through the intrinsic pathway.[4] This is characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[5] An elevated Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, a key initiator of the caspase cascade that executes apoptosis.[5]

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Compound 5-(4-Bromophenyl)- 1,3,4-thiadiazol- 2-amine Compound->S Arrest Compound->G2 Arrest A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate (2-4 hours) C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

A Comparative Analysis of the Antimicrobial Spectrum of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, the 1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of novel therapeutic agents due to its diverse biological activities.[1][2] Among its derivatives, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has garnered attention for its potential antimicrobial properties. This guide provides a comparative overview of the antimicrobial spectrum of this compound, juxtaposed with established clinical agents, to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluation. The data presented is compiled from various studies to facilitate an objective comparison.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for this compound and its analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. For a robust comparison, the MIC values of widely used antibiotics, Ciprofloxacin and Ampicillin, and the antifungal agent, Fluconazole, are also presented.

MicroorganismTypeThis compound & Analogs MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive20-28[3]0.5[4]0.6-1[5]NA
Bacillus subtilisGram-positive20-28[3]--NA
Escherichia coliGram-negative>100[3]≤0.25[6]4[5]NA
Pseudomonas aeruginosaGram-negative>100[3]≤0.5[6]-NA
Candida albicansFungus32-42[3]NANA0.5[7]
Aspergillus nigerFungus32-42[3]NANA6[8]

NA: Not Applicable. Ciprofloxacin and Ampicillin are antibacterial agents and are not effective against fungi. Fluconazole is an antifungal agent and is not effective against bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The procedure involves preparing a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi).[9] The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Control wells containing only the medium, the medium with the microorganism (positive control), and the medium with a standard antimicrobial agent are included to ensure the validity of the results.

Visualizing Methodologies and Mechanisms

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of This compound inoculation Inoculate microtiter plate wells compound_prep->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate under optimal conditions inoculation->incubation read_results Visually inspect for microbial growth incubation->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

antimicrobial_mechanisms Generalized Antimicrobial Mechanisms of Action cluster_targets Bacterial Cell Targets cluster_outcomes Outcomes antimicrobial_agent Antimicrobial Agent (e.g., Thiadiazole Derivative) cell_wall Cell Wall Synthesis Inhibition antimicrobial_agent->cell_wall protein_synthesis Protein Synthesis Inhibition antimicrobial_agent->protein_synthesis dna_replication DNA Replication and Repair Inhibition antimicrobial_agent->dna_replication cell_membrane Cell Membrane Disruption antimicrobial_agent->cell_membrane bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal bacteriostatic Bacteriostatic Effect (Inhibition of Growth) protein_synthesis->bacteriostatic dna_replication->bactericidal cell_membrane->bactericidal

Caption: Potential mechanisms of antimicrobial action.

Discussion

The compiled data indicates that this compound and its analogs exhibit notable activity against Gram-positive bacteria, with MIC values in the range of 20-28 µg/mL against Staphylococcus aureus and Bacillus subtilis.[3] However, their efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa appears to be limited, with MIC values exceeding 100 µg/mL.[3] In comparison to Ciprofloxacin, a broad-spectrum antibiotic, the thiadiazole derivatives show a narrower spectrum of antibacterial activity.

In the fungal domain, these compounds demonstrate moderate activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32-42 µg/mL.[3] When compared to the standard antifungal drug Fluconazole, the thiadiazole derivatives are less potent.

The presence of a halogen, such as bromine, on the phenyl ring of the 1,3,4-thiadiazole moiety is suggested to contribute to the antibacterial activity, particularly against Gram-positive bacteria.[3] Further structure-activity relationship (SAR) studies could elucidate the key structural features required for enhanced antimicrobial potency and a broader spectrum of activity.

Conclusion

This compound represents a class of compounds with promising antimicrobial, particularly antibacterial, activity against Gram-positive bacteria. While its current spectrum and potency may not surpass that of established clinical agents like Ciprofloxacin and Fluconazole, the 1,3,4-thiadiazole scaffold serves as a valuable starting point for the design and synthesis of new and more effective antimicrobial drugs. Further optimization of this chemical structure could lead to the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.

References

A Comparative Guide to the In Vitro Activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a promising heterocyclic compound, against various cancer cell lines and microbial strains. Its performance is benchmarked against established therapeutic agents to offer a clear perspective on its potential as a lead compound in drug discovery.

Anticancer Activity

The anticancer potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Comparative Cytotoxicity Data (IC50, µM)
CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference Drug
This compound Moderate to Good[1]Moderate to Good[1]Not Widely Reported5-Fluorouracil
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative2.32 - 7.56[2]3.13 - 8.40[2]Not Widely Reported5-Fluorouracil
5-Aryl-1,3,4-thiadiazole-2-amine derivatives1.52 - >100[3]3.13 - 44.87[2]0.52 - >100[4]5-Fluorouracil
5-Fluorouracil (Standard) ~5.2 - 6.8[2]~8.4[2]Variable-

Note: "Moderate to Good" indicates that while specific IC50 values for the 4-bromo derivative are not consistently reported across a wide range of studies, related compounds show significant activity. Further direct testing is warranted.

Antimicrobial Activity

The in vitro antimicrobial efficacy of this compound and its congeners has been investigated against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. The standard method for determining antimicrobial susceptibility is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Comparative Antimicrobial Spectrum (MIC, µg/mL)
CompoundS. aureus (G+)B. subtilis (G+)E. coli (G-)P. aeruginosa (G-)A. niger (Fungus)C. albicans (Fungus)Reference Drug
This compound 31.25[5]20-28 (related compounds)[6]Moderate Activity[6]Moderate Activity[6]32-42 (related compounds)[6]32-42 (related compounds)[6]Ciprofloxacin / Fluconazole
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine20-28[6]20-28[6]Moderate Activity[6]Moderate Activity[6]Not Widely ReportedNot Widely ReportedCiprofloxacin
Ciprofloxacin (Standard) ~1.0~0.5~0.125~0.5---
Fluconazole (Standard) ----~24-26[6]~24-26[6]-

Note: "Moderate Activity" indicates that while specific MIC values are not consistently reported, the class of compounds shows inhibitory effects against these strains.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of the test compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance

MTT Assay Workflow for Cytotoxicity Assessment.

Broth Microdilution for Antimicrobial Susceptibility

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Result Analysis serial_dilution Perform serial dilutions of the compound in broth add_inoculum Add inoculum to each well of the microtiter plate serial_dilution->add_inoculum inoculum_prep Prepare standardized microbial inoculum inoculum_prep->add_inoculum incubation Incubate at 37°C for 16-20h add_inoculum->incubation visual_inspection Visually inspect for turbidity (microbial growth) determine_mic Determine the MIC visual_inspection->determine_mic

Broth Microdilution Workflow for MIC Determination.

Signaling Pathways

Derivatives of 2-amino-1,3,4-thiadiazole have been implicated in the modulation of key signaling pathways involved in cancer cell proliferation and survival. While the specific pathway for this compound is still under investigation, studies on analogous compounds suggest potential interference with the PI3K/Akt and MAPK/ERK pathways. These pathways are central to regulating cell growth, differentiation, and apoptosis. Inhibition of these pathways can lead to cell cycle arrest and programmed cell death (apoptosis).

Potential Mechanism of Action in Cancer Cells

Signaling_Pathway cluster_pathways Signaling Cascades cluster_cellular_effects Cellular Outcomes compound 5-Aryl-1,3,4-thiadiazol-2-amine (e.g., 5-(4-Bromophenyl) derivative) PI3K PI3K compound->PI3K Inhibits MAPKK MEK compound->MAPKK Inhibits Akt Akt PI3K->Akt Proliferation Inhibition of Proliferation Akt->Proliferation Blocks Apoptosis Induction of Apoptosis Akt->Apoptosis Promotes MAPK ERK MAPKK->MAPK MAPK->Proliferation Blocks MAPK->Apoptosis Promotes

Potential Signaling Pathways Modulated by 5-Aryl-1,3,4-thiadiazol-2-amines.

References

A Comparative Cytotoxicity Analysis: 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine versus 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of the novel compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and the established chemotherapeutic agent 5-Fluorouracil (5-FU). Due to the limited availability of direct comparative experimental data for this compound, this guide utilizes data from its closely related chloro-analog, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, as a surrogate for performance comparison against 5-FU. This analysis is based on experimental data from studies on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and 5-Fluorouracil was evaluated, with the half-maximal inhibitory concentration (IC50) values summarized below. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µg/mL)
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 1 MCF-72.32 - 6.51
HepG22.32 - 6.51
5-Fluorouracil (5-FU) MCF-76.80
HepG28.40

Note: Data for the 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative is presented as a range, reflecting the performance of various derivatives within this class as reported in the literature. The data suggests that certain analogs of the thiadiazole compound exhibit higher potency than 5-FU in the tested cell lines.

Experimental Protocols

The cytotoxicity data presented were primarily generated using the Sulforhodamine B (SRB) assay or the MTT assay, standard methods for assessing cell viability.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Human cancer cell lines (MCF-7 and HepG2) are seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines) and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: Following incubation, the cells are fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) values are determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density (typically 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. Control wells with untreated cells and vehicle controls are included. The plates are incubated for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is aspirated, and a fresh medium containing MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for an additional 4 hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader. The corrected absorbance (absorbance of wells with cells minus the absorbance of blank wells) is used to calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding adhesion 24h Adhesion seeding->adhesion treatment Incubate with Cells (e.g., 48-72h) adhesion->treatment compound_prep Prepare Compound Dilutions (Thiadiazole & 5-FU) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate (4h) mtt_addition->formazan_formation solubilization Add Solubilizer (DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: General workflow for determining cytotoxicity using the MTT assay.

Proposed Signaling Pathway for 1,3,4-Thiadiazole Derivatives

signaling_pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Induction cluster_proliferation Cell Proliferation thiadiazole 5-Aryl-1,3,4-Thiadiazole Derivative pi3k_akt PI3K/Akt Pathway thiadiazole->pi3k_akt Inhibits mapk_erk MAPK/ERK Pathway thiadiazole->mapk_erk Inhibits bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio thiadiazole->bax_bcl2 proliferation Inhibition of Cell Proliferation pi3k_akt->proliferation mapk_erk->proliferation caspases Caspase Activation bax_bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of action for 1,3,4-thiadiazole derivatives.

A Comparative Analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and Cisplatin as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a paramount goal. This guide provides a comparative analysis of the established chemotherapeutic drug cisplatin and the investigational compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a member of the promising 1,3,4-thiadiazole class of heterocyclic compounds. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.

Introduction to the Compounds

Cisplatin , or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, widely used in the treatment of various cancers including testicular, ovarian, bladder, and lung cancer.[1] Its mode of action primarily involves binding to nuclear DNA, where it forms cross-links that interfere with DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

This compound is a heterocyclic compound that has garnered interest for its potential biological activities, including anticancer properties.[3] The 1,3,4-thiadiazole scaffold is a key feature in many pharmacologically active molecules, and derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The presence of the bromophenyl group is also a common feature in many bioactive compounds.

Mechanism of Action

The anticancer effects of cisplatin and this compound stem from distinct molecular interactions.

Cisplatin exerts its cytotoxic effects through a multi-faceted mechanism. Upon entering a cell, where the chloride concentration is lower than in the extracellular space, the chloride ligands on cisplatin are replaced by water molecules in a process called aquation.[2] This aquated form is a potent electrophile that readily reacts with nucleophilic sites on DNA, particularly the N7 position of purine bases. This leads to the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which bend and unwind the DNA helix.[1][2] This DNA damage disrupts replication and transcription, triggering cell cycle arrest and activating apoptotic pathways.[5][6] Key signaling pathways implicated in cisplatin-induced apoptosis include the p53, MAPK, and JNK pathways.[5][6] Furthermore, cisplatin can induce the generation of reactive oxygen species (ROS), contributing to cellular damage.[1]

This compound and its analogues are believed to exert their anticancer effects through various mechanisms, which can be dependent on the specific derivative. Research on 1,3,4-thiadiazole derivatives suggests several potential targets. One proposed mechanism is the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[7] Additionally, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8] The structural similarity of the 1,3,4-thiadiazole ring to purine and pyrimidine bases suggests it may act as a bioisostere, interfering with nucleic acid synthesis.[9] Some studies have also pointed to the ability of thiadiazole derivatives to inhibit tubulin polymerization, a mechanism distinct from DNA-damaging agents.[7]

Mechanism_of_Action_Comparison cluster_Cisplatin Cisplatin cluster_Thiadiazole This compound Cisplatin Cisplatin Aquation Aquation (in cytoplasm) Cisplatin->Aquation ROS ROS Generation Cisplatin->ROS DNA_Binding Binds to DNA (N7 of purines) Aquation->DNA_Binding DNA_Adducts DNA Adducts & Intrastrand Cross-links DNA_Binding->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Apoptosis_Cis Apoptosis Replication_Inhibition->Apoptosis_Cis Cell_Damage Cellular Damage ROS->Cell_Damage Cell_Damage->Apoptosis_Cis Thiadiazole 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Thiadiazole->Enzyme_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Thiadiazole->Tubulin_Inhibition Apoptosis_Thia Apoptosis Enzyme_Inhibition->Apoptosis_Thia Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Thia

Caption: Comparative overview of the proposed mechanisms of action for Cisplatin and this compound.

Cytotoxicity Profile: A Comparative Table

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineMDA-MB-231< IC50Cisplatin-[4]
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amineMDA-MB-231< IC50Cisplatin-[4]
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amineMDA-MB-231< IC50Cisplatin-[4]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44--[8]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29--[8]

Note: "< IC50" indicates that the compound showed higher inhibitory activity than the reference drug, although a specific value was not provided in the cited review.

Experimental Protocols

The evaluation of the anticancer properties of these compounds relies on a suite of standardized in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, LoVo) are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (either the thiadiazole derivative or cisplatin) and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere (24 hours) seed_cells->adhere treat Treat with varying concentrations of compound adhere->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance on plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for determining cell viability using the MTT assay.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cells are treated with the compound for a specified time.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Treated cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

    • The fixed cells are then treated with RNase and stained with a fluorescent DNA-intercalating dye like Propidium Iodide (PI).

    • The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry.

    • This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

Cisplatin remains a potent and widely used anticancer drug, but its clinical utility is often limited by significant side effects and the development of drug resistance.[5] Its mechanism of action, centered on DNA damage, is well-established.

The 1,3,4-thiadiazole scaffold, as exemplified by compounds like this compound, represents a promising area of research for the development of new anticancer agents.[4][7] Derivatives of this class have demonstrated significant cytotoxicity against various cancer cell lines, potentially through mechanisms that differ from traditional DNA-damaging agents, such as enzyme or tubulin inhibition.[7] This could be advantageous in overcoming cisplatin resistance.

For a more definitive comparison, direct head-to-head studies of this compound and cisplatin are required. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this thiadiazole derivative, as well as its in vivo efficacy and toxicity profile. Such studies will be crucial in determining its potential as a viable alternative or adjunct to existing cancer therapies.

References

Validating the Mechanism of Action of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs, focusing on its potential as an anticancer agent. While specific quantitative data for the title compound is limited in publicly available literature, this document compiles and compares data from closely related compounds to validate its proposed mechanism of action. The primary mechanism explored is the inhibition of tubulin polymerization, a key process in cell division and a validated target for cancer therapy.

Comparative Performance of this compound and Alternatives

The following tables summarize the available quantitative data for the cytotoxic and antimicrobial activities of this compound analogs. The data is presented to facilitate a comparison between the bromo-substituted target compound, its chloro-substituted analog, and a bioisosteric oxadiazole analog.

Table 1: Comparative Cytotoxic Activity (IC₅₀) of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives Against Human Cancer Cell Lines

CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound Data not available---
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (4e)HepG2 (Liver Carcinoma)3.13 - 6.51 µg/mL5-Fluorouracil8.40 µg/mL[1]
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (4i)MCF-7 (Breast Adenocarcinoma)2.32 µg/mL5-Fluorouracil6.80 µg/mL[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)K-562 (Leukemia)Growth Percent: 18.22--[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)MDA-MB-435 (Melanoma)Growth Percent: 15.43--[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)HCT-15 (Colon Cancer)Growth Percent: 39.77--[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)T-47D (Breast Cancer)Growth Percent: 34.27--[2]

Table 2: Comparative Antimicrobial Activity (MIC) of 1,3,4-Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Data not available---
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivativesStaphylococcus aureus (Gram-positive)20-28Ciprofloxacin18-20
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivativesBacillus subtilis (Gram-positive)20-28Ciprofloxacin18-20

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

The primary proposed mechanism of action for the anticancer activity of 5-aryl-2-amino-1,3,4-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

G cluster_0 Cellular Effects cluster_1 Mechanism of Action G2/M Phase Arrest G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis This compound This compound Tubulin Dimer Binding Tubulin Dimer Binding This compound->Tubulin Dimer Binding Inhibits Inhibition of Microtubule Assembly Inhibition of Microtubule Assembly Tubulin Dimer Binding->Inhibition of Microtubule Assembly Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Microtubule Assembly->Disruption of Mitotic Spindle Disruption of Mitotic Spindle->G2/M Phase Arrest

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (this compound or analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the test compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound dissolved in DMSO

  • Positive control (e.g., Nocodazole) and negative control (DMSO)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mix Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.

  • Compound Addition: In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound at various concentrations. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC₅₀ value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.

Experimental Workflow for Mechanism of Action Validation

The following diagram illustrates a typical workflow for validating the mechanism of action of a novel anticancer compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Validation Compound Synthesis Compound Synthesis In vitro Cytotoxicity Screening (MTT Assay) In vitro Cytotoxicity Screening (MTT Assay) Compound Synthesis->In vitro Cytotoxicity Screening (MTT Assay) Hit Identification Hit Identification In vitro Cytotoxicity Screening (MTT Assay)->Hit Identification Tubulin Polymerization Assay Tubulin Polymerization Assay Hit Identification->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Cell Cycle Analysis->Apoptosis Assays (e.g., Annexin V) Xenograft Mouse Model Xenograft Mouse Model Apoptosis Assays (e.g., Annexin V)->Xenograft Mouse Model Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Mouse Model->Efficacy & Toxicity Assessment

Caption: Experimental workflow for validating the anticancer mechanism of action.

References

A Comparative Guide to the Biological Evaluation of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

Derivatives of 1,3,4-thiadiazole are frequently evaluated for their cytotoxic effects against various cancer cell lines. The 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, a close analog of the title compound, has been the subject of several anticancer studies. The Sulforhodamine B (SRB) assay is a common method for determining the in vitro cytotoxicity of these compounds.

Below is a summary of the cytotoxic activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives from a representative study.

Table 1: Cytotoxic Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives against Human Cancer Cell Lines

Compound DerivativeTarget Cell LineAssay TypeEfficacy Metric (IC₅₀ in µg/mL)
Derivative 1 MCF-7 (Breast Adenocarcinoma)SRB Assay2.32 - 6.51
Derivative 1 HepG2 (Hepatocellular Carcinoma)SRB Assay2.32 - 6.51
Derivative 2 MCF-7 (Breast Adenocarcinoma)SRB Assay3.21
Derivative 3 MCF-7 (Breast Adenocarcinoma)SRB Assay3.77
Derivative 4 HepG2 (Hepatocellular Carcinoma)SRB Assay3.13 - 6.51
5-Fluorouracil (Reference) MCF-7 (Breast Adenocarcinoma)SRB Assay6.80
5-Fluorouracil (Reference) HepG2 (Hepatocellular Carcinoma)SRB Assay8.40

Note: The IC₅₀ value represents the concentration of the compound that inhibits cell growth by 50%. Data presented is a synthesis from available literature on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological assay data. Below are the methodologies for two key assays relevant to the evaluation of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs.

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000 to 40,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for a further 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[1]

Conceptual Workflow for Assay Cross-Validation

Direct cross-validation of different assays for a novel compound is essential to confirm its biological activity and understand its mechanism of action. The following diagram illustrates a conceptual workflow for this process.

G cluster_0 Initial Screening & Hit Identification cluster_1 Assay Cross-Validation cluster_2 Mechanism of Action Studies A Compound Library B Primary High-Throughput Assay (e.g., Enzymatic Assay) A->B C Identified 'Hit' Compound (e.g., this compound) B->C D Orthogonal Confirmatory Assay (e.g., Cell-Based Target Engagement Assay) C->D E Secondary Functional Assay (e.g., Phenotypic Cell Viability Assay) C->E F Comparison of Potency (IC50/EC50) and Efficacy D->F E->F G Downstream Signaling Pathway Analysis F->G H Target Deconvolution F->H I Lead Optimization G->I H->I

Caption: A conceptual workflow for the cross-validation and characterization of a bioactive compound.

This guide provides a starting point for researchers working with this compound and its analogs. The provided protocols and comparative data for related compounds can inform the design of robust experimental plans for the biological evaluation of this and other novel chemical entities.

References

Comparative Analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of its analogs, focusing on the relationship between their chemical structure and their antimicrobial and anticancer properties. The information presented herein is supported by experimental data extracted from peer-reviewed scientific literature.

Structure-Activity Relationship Overview

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the 2-amino group.

Key Observations:

  • Antimicrobial Activity:

    • The presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) on the phenyl ring at the 5-position of the thiadiazole core, has been shown to enhance antibacterial activity.[1]

    • Conversely, the introduction of electron-donating groups can modulate the antifungal activity.[1]

  • Anticancer Activity:

    • Substitution at the 2-amino position with various heterocyclic moieties, such as piperazine, has been a successful strategy to enhance anticancer potency.[2]

    • The nature of the substituent on the distal end of the appended heterocyclic ring also plays a crucial role in determining the cytotoxic efficacy against different cancer cell lines.[2]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of various this compound analogs against a panel of microbial strains and cancer cell lines.

Table 1: Antibacterial Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Analogs [1]

Compound ID4-substituent on Phenyl RingStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
4a -F22202830
4b -Cl24223032
4c -Br20182528
Ciprofloxacin (Standard) N/A18162022

Table 2: Antifungal Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Analogs [1]

Compound ID4-substituent on Phenyl RingAspergillus niger (MIC, µg/mL)Candida albicans (MIC, µg/mL)
4f -OCH₃3532
4g -OC₂H₅3230
Fluconazole (Standard) N/A2624

Table 3: Anticancer Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine Analogs with Modifications at the 2-amino Position [2]

Compound ID2-amino SubstituentMCF-7 (IC₅₀, µM)HepG2 (IC₅₀, µM)
14a -H>100>100
14b -C(O)CH₂-(4-phenylpiperazin-1-yl)5.116.23
14c -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)2.323.13
5-Fluorouracil (Standard) N/A6.807.90

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)[1]
  • Media Preparation: Nutrient agar was prepared for bacterial cultures, and Sabouraud's dextrose agar was used for fungal cultures.

  • Inoculum Preparation: Standardized microbial suspensions were prepared and uniformly spread on the surface of the agar plates.

  • Disc Preparation and Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compounds and placed on the inoculated agar surface.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Collection: The diameter of the zone of inhibition around each disc was measured in millimeters. The Minimum Inhibitory Concentration (MIC) was determined using a serial dilution method.

In Vitro Anticancer Activity (MTT Assay)[2]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key relationships and processes in the study of these compounds.

SAR cluster_core Core Scaffold: 5-Phenyl-1,3,4-thiadiazol-2-amine cluster_modifications Structural Modifications cluster_activity Biological Activity Core 5-Phenyl-1,3,4-thiadiazol-2-amine R1 R1: Phenyl Ring Substituents Core->R1 Position 5 R2 R2: 2-Amino Group Modifications Core->R2 Position 2 Antimicrobial Antimicrobial Activity R1->Antimicrobial Halogens enhance antibacterial activity Anticancer Anticancer Activity R2->Anticancer Heterocyclic substitutions enhance anticancer activity

Structure-Activity Relationship (SAR) of 5-Phenyl-1,3,4-thiadiazol-2-amine Analogs.

Workflow Start Synthesis of Analogs Purification Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) Start->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antimicrobial_Assay Antimicrobial Assays (Disc Diffusion, MIC determination) Biological_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (MTT, SRB) Biological_Screening->Anticancer_Assay Data_Analysis Data Analysis (IC50, MIC calculation) Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Experimental Workflow for the Synthesis and Evaluation of Analogs.

References

Comparative Molecular Docking Analysis of 5-(4-Bromophenyl)-1,3-4-thiadiazol-2-amine Derivatives as Potential EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico evaluation of novel 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives reveals significant binding affinities towards the Epidermal Growth Factor Receptor (EGFR) kinase domain, suggesting their potential as anti-cancer agents. This guide provides a comparative analysis of their molecular docking performance against the established anti-cancer drug, erlotinib, supported by detailed experimental protocols and pathway visualizations.

Derivatives of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been identified as promising scaffolds in anti-cancer drug design.[1] Recent computational studies have focused on designing and evaluating novel derivatives of this compound, specifically targeting the EGFR kinase, a critical agent in the progression and survival of tumors, particularly in lung cancer.[1] These in-silico analyses, which include ADMET screening and molecular docking, help to predict the efficacy and safety of these compounds before their synthesis, minimizing risks and accelerating the drug discovery process.[1]

Comparative Docking Performance

Molecular docking studies were conducted to evaluate the binding interactions of newly designed 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives with the EGFR kinase domain. The results indicate that several of these derivatives exhibit higher docking scores compared to the standard anti-cancer drug erlotinib, highlighting their potential as potent inhibitors.[1]

CompoundDocking Score (kcal/mol)
SP22 Higher than Erlotinib
SP23 Higher than Erlotinib
SP24 Higher than Erlotinib
SP25 Higher than Erlotinib
SP26 Higher than Erlotinib
SP28 Higher than Erlotinib
SP29 Higher than Erlotinib
SP30 Higher than Erlotinib
SP32 Higher than Erlotinib
SP33 Higher than Erlotinib
Erlotinib (Standard) Baseline

Table 1: Comparative docking scores of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives and Erlotinib against EGFR kinase. The compounds listed demonstrated the highest docking scores among the 33 designed molecules.[1]

Broader Context of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore with a wide range of biological activities.[2] Beyond EGFR, derivatives of this class have been investigated against various other therapeutic targets:

  • ADP-sugar pyrophosphatase (NUDT5): Certain 1,3,4-thiadiazole derivatives have shown high binding affinity to the NUDT5 gene, which is implicated in breast cancer.[3][4] For instance, a derivative showed a docking score of -8.9 kcal/mol and a MM-GBSA of -31.5 kcal/mol, forming four hydrogen bonds with the target.[3][4]

  • Dihydrofolate Reductase (DHFR): As an enzyme crucial for DNA and RNA synthesis, DHFR is a well-established target for anticancer and antimicrobial agents.[2] Novel 1,3,4-thiadiazole derivatives have demonstrated potent DHFR inhibition, with IC50 values comparable to Methotrexate.[2]

  • Human α-Estrogen Receptor (α-ER): In the context of breast cancer, new 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects, with docking studies showing good binding scores to the α-ER.[5]

Experimental Protocols

The in-silico screening and molecular docking studies for the 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives targeting EGFR kinase were performed using a systematic computational workflow.[1]

In-Silico Screening

Prior to docking, the designed thiadiazole analogues underwent screening for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This included evaluations based on Lipinski's rule of five and Veber's rule to assess oral bioavailability.[1] Of the 33 designed molecules, 26 showed zero violations of Lipinski's rule and all passed the toxicity assessment.[1]

Molecular Docking Methodology

The molecular docking analysis was carried out using PyRx software to elucidate the binding interactions between the designed ligands and the EGFR kinase domain.[1]

Workflow for Molecular Docking:

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (PyRx Software) ligand_prep->docking Input Ligands receptor_prep Receptor Preparation (EGFR Kinase Domain) receptor_prep->docking Input Receptor binding_analysis Binding Interaction Analysis docking->binding_analysis Output Poses scoring Docking Score Calculation docking->scoring Calculate Affinities G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Kinase_Domain Kinase Domain EGFR->Kinase_Domain Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Kinase_Domain->Downstream Activation Thiadiazole 5-(4-Bromophenyl)- 1,3,4-thiadiazol-2-amine Derivative Thiadiazole->Kinase_Domain Inhibition Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response

References

Safety Operating Guide

Safe Disposal of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, ensuring compliance with safety regulations and minimizing risks.

Hazard Identification and Immediate Safety Precautions

This compound is classified with specific hazards that necessitate careful handling.[1] Understanding these risks is the first step in safe management. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazards: As a brominated organic compound, it has the potential for environmental harm if not disposed of correctly.[2]

Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategorySource
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2A[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)[1]
Aquatic Hazard (Short-term)Category 1
Aquatic Hazard (Long-term)Category 1

Experimental Protocol: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[3] Do not mix this compound with non-halogenated organic waste.[2][4]

Methodology:

  • Solid Waste:

    • Collect any solid this compound waste, including residual powder and contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container.[3][5]

    • The container should be designated for "Halogenated Organic Waste."[2][6]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof container also labeled for "Halogenated Organic Waste."[2][3]

    • Do not mix with incompatible waste streams such as strong oxidizing agents, acids, or bases.[7]

  • Contaminated Sharps:

    • Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated, puncture-resistant sharps container.[3][5]

  • Container Management:

    • Use containers made of a material compatible with the chemical.[8][9]

    • All waste containers must be kept securely closed except when adding waste.[3][8][9]

    • Label all containers clearly with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., "Irritant," "Environmentally Hazardous").[3][5]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

Methodology:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3][5] Avoid generating dust.[5]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into the designated "Halogenated Organic Waste" container.[3][7]

  • Decontamination: Thoroughly clean the spill area with soap and water or a suitable solvent.[3][5] All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[3]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]

Final Disposal Protocol

The ultimate disposal of this compound must be handled by professionals.

Methodology:

  • Storage Pending Disposal: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[5][8]

  • Professional Disposal: The primary route for disposal is through an approved hazardous waste disposal service.[5][7][10] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Regulatory Compliance: Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.[5][9] Do not dispose of this chemical down the drain or in regular trash.[3][11]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

Caption: Waste Segregation and Collection Workflow.

Caption: Spill Response and Decontamination Protocol.

References

Essential Safety and Operational Guide for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines operational and disposal plans to ensure laboratory safety and proper chemical handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.

Hazard ClassGHS Classification
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2/2A[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system irritation)[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][5][6] A face-shield may be required in situations with a higher risk of splashing.[2]Protects against eye irritation or serious eye damage from dust or splashes.[1]
Hand Protection Nitrile gloves or other chemical-resistant gloves.[2][5]Prevents skin contact and subsequent irritation.[1]
Respiratory Protection Dust respirator (MSHA/NIOSH approved or equivalent).[2][5]Prevents respiratory tract irritation from inhalation of dust particles.[1]
Skin and Body Protection Laboratory coat.[5][7] Protective clothing and boots may be necessary depending on the scale of handling.[2]Minimizes skin exposure and contamination of personal clothing.
Operational Handling Protocol

Adherence to this step-by-step protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood or an area with local exhaust ventilation.[2][5]

    • Confirm all required PPE is available and in good condition.

  • Handling the Compound:

    • Avoid contact with skin and eyes.[3]

    • Do not breathe in dust.[3]

    • Wash hands and face thoroughly after handling.[2][5]

    • When not in use, keep the container tightly closed.[2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[2][3]

    • Store away from incompatible materials, such as oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

IncidentFirst-Aid Measures
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes.[3][5][6] Remove contact lenses if present and easy to do.[5][6] Continue rinsing.[5][6] Seek immediate medical attention if irritation persists.[2][5]
Skin Contact Wash off immediately with plenty of soap and water.[2][5][6] Remove contaminated clothing and wash it before reuse.[2][5] If skin irritation occurs, get medical advice/attention.[2][5]
Inhalation Move the person to fresh air.[3][6] If not breathing, give artificial respiration.[3][6] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse mouth with water.[8] Call a physician or Poison Control Center immediately.[6]

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[5] Avoid generating dust.[2] Wear appropriate PPE, including respiratory protection.[5] Sweep up the spilled material and collect it into a sealed, labeled container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid material in a designated, sealed, and clearly labeled hazardous waste container.[7]

    • Contaminated Materials: Any materials used for cleaning spills or contaminated during handling (e.g., gloves, paper towels) should be disposed of as hazardous waste.[7]

  • Disposal Route:

    • All waste must be disposed of through an approved hazardous waste disposal facility.[6][9]

    • Do not dispose of this chemical down the drain or in regular trash.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal A Verify availability of eyewash station and safety shower B Ensure proper ventilation (fume hood) A->B C Inspect and don required PPE B->C D Weigh and handle the compound C->D E Avoid dust generation and inhalation D->E Caution F Prevent skin and eye contact D->F Caution G Securely close container D->G L Collect solid waste in a labeled hazardous waste container D->L H Store in a cool, dry, well-ventilated area G->H I Decontaminate work surfaces H->I J Remove and dispose of PPE correctly I->J K Wash hands thoroughly J->K M Dispose of contaminated materials as hazardous waste J->M N Arrange for disposal through approved channels L->N M->N

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.